Product packaging for Ezetimibe phenoxy glucuronide-D4(Cat. No.:)

Ezetimibe phenoxy glucuronide-D4

Cat. No.: B1453199
M. Wt: 589.6 g/mol
InChI Key: UOFYCFMTERCNEW-MKSNJYNSSA-N
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Description

Phase-II labeled metabolite of Ezetimibe, an antihyperlipoproteinemic. A cholesterol absorption inhibitor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29F2NO9 B1453199 Ezetimibe phenoxy glucuronide-D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYCFMTERCNEW-MKSNJYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, analytical applications, and metabolic relevance of Ezetimibe phenoxy glucuronide-D4. This stable isotope-labeled internal standard is critical for the accurate quantification of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in biological matrices.

Core Chemical Properties

This compound is a deuterated analog of Ezetimibe phenoxy glucuronide, the primary active metabolite of the cholesterol absorption inhibitor, Ezetimibe. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Table 1: General Chemical Properties

PropertyValue
Chemical Name (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Synonyms Ezetimibe-d4 β-D-Glucuronide, Ezetimibe D4 Phenoxy Glucuronide
CAS Number 1426174-41-5
Molecular Formula C₃₀H₂₅D₄F₂NO₉
Molecular Weight 589.57 g/mol
Appearance White to Off-White Solid

Table 2: Physicochemical Properties

PropertyValue
Purity (by HPLC) Typically >95%
Isotopic Enrichment ≥98%
Solubility Soluble in DMSO and Methanol
Storage Conditions Store at -20°C for long-term stability.

Synthesis and Purification

Detailed, proprietary protocols for the synthesis and purification of this compound are held by commercial suppliers. However, a general understanding of the synthetic strategy can be inferred. The synthesis would likely involve the following key stages:

  • Synthesis of Deuterated Precursors: The synthesis would begin with the preparation of a key deuterated starting material, such as D4-labeled 4-fluoroaniline or a related building block.

  • Multi-step Synthesis of Deuterated Ezetimibe: The deuterated precursor would then be incorporated into the multi-step synthesis of the Ezetimibe-D4 core structure.

  • Glucuronidation: The final step involves the enzymatic or chemical conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of Ezetimibe-D4 to yield this compound.

  • Purification: Purification is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

Role in Bioanalysis: Experimental Protocol for LC-MS/MS Quantification

This compound is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to accurately quantify Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in biological samples like plasma.

Sample Preparation
  • Aliquoting: An aliquot of the biological matrix (e.g., 100 µL of human plasma) is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: A known concentration of this compound solution is added to each sample, quality control (QC), and calibration standard.

  • Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated by adding a solvent like acetonitrile. Alternatively, liquid-liquid extraction with a solvent such as methyl tert-butyl ether can be used to isolate the analytes.

  • Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.

  • Supernatant Transfer: The supernatant containing the analytes and internal standard is transferred to a new tube or vial.

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is employed to separate the analytes from matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analytes and the internal standard.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ezetimibe408.1271.1
Ezetimibe phenoxy glucuronide584.2271.1
This compound 588.2 271.1

Metabolic Pathway and Mechanism of Action

To understand the significance of quantifying Ezetimibe phenoxy glucuronide, it is essential to understand the metabolic pathway of Ezetimibe.

Ezetimibe_Metabolism_and_Action Ezetimibe Ezetimibe (Oral Administration) Intestine Small Intestine Ezetimibe->Intestine Absorption NPC1L1 NPC1L1 Protein (on Enterocytes) Ezetimibe->NPC1L1 Inhibition Ezetimibe_G Ezetimibe Phenoxy Glucuronide (Active Metabolite) Intestine->Ezetimibe_G Glucuronidation (UGT1A1, UGT1A3) Excretion Excretion Intestine->Excretion Fecal Liver Liver Ezetimibe_G->Liver Portal Vein Ezetimibe_G->NPC1L1 Inhibition Bile Bile Liver->Bile Secretion Liver->Excretion Renal (minor) Bile->Intestine Enterohepatic Recirculation Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption Mediates

Caption: Metabolic pathway and mechanism of action of Ezetimibe.

Following oral administration, Ezetimibe is rapidly absorbed in the small intestine and undergoes extensive first-pass metabolism to its active metabolite, Ezetimibe phenoxy glucuronide. This glucuronidation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, in the intestinal wall and the liver. Both Ezetimibe and its glucuronide metabolite are potent inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the small intestine. By inhibiting NPC1L1, they effectively reduce the uptake of dietary and biliary cholesterol. The parent drug and its metabolite undergo enterohepatic recirculation, which prolongs their therapeutic effect before eventual excretion.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

Bioanalytical_Workflow start Start: Bioanalytical Study sample_collection Biological Sample Collection (e.g., Plasma) start->sample_collection is_spiking Spike with This compound sample_collection->is_spiking sample_prep Sample Preparation (Extraction/Precipitation) is_spiking->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Pharmacokinetic/ Bioequivalence Assessment data_processing->results end End results->end

Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical data and methodologies associated with the Certificate of Analysis (CoA) for Ezetimibe phenoxy glucuronide-D4. This deuterated internal standard is critical for the accurate quantification of Ezetimibe and its primary active metabolite, Ezetimibe phenoxy glucuronide, in pharmacokinetic and metabolic studies.

Core Data Presentation

The quantitative data typically presented in a Certificate of Analysis for this compound is summarized below. This data is essential for ensuring the identity, purity, and quality of the stable isotope-labeled standard.

ParameterSpecification / ValueMethod Reference
Chemical Identity
Chemical Name(2S,3S,4S,5R,6S)-6-(4-((2S,3R)-1-(4-Fluorophenyl-2,3,5,6-d4)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-oxoazetidin-2-yl)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[1]IUPAC Nomenclature
CAS Number1426174-41-5[1]Chemical Abstracts
Molecular FormulaC₃₀H₂₅D₄F₂NO₉[1]Elemental Analysis
Molecular Weight589.57 g/mol [1]Mass Spectrometry
Purity & Impurities
Purity (by HPLC)89.34%[1] to >95%[2]HPLC-UV
Isotopic Enrichment99.2%[1]Mass Spectrometry
Isotopic Distributiond4 = 96.81%, d3 = 3.10%, d2 = 0.06%, d1 = 0.01%, d0 = 0.02%[1]Mass Spectrometry
Physical Properties
AppearanceWhite to Off-White Solid[1]Visual Inspection
SolubilityDMSO (Slightly), Methanol (Very Slightly), Water (Slightly)[3]Solubility Testing
Storage & Handling
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 6 months[1]Stability Studies

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in the CoA. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium formate, pH 4.0) and an organic solvent (e.g., Acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte, typically around 232 nm.

  • Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent like methanol or a mixture of methanol and water. Working standards of various concentrations are prepared by diluting the stock solution.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

LC-MS/MS is a powerful technique for confirming the molecular weight and determining the isotopic purity of the labeled compound.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[5]

  • Ionization Source: Electrospray Ionization (ESI) is typically used, often in the negative ion mode for this compound.[4]

  • Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[4]

  • MRM Transitions: The transition of the precursor ion ([M-H]⁻) to a specific product ion is monitored. For Ezetimibe-D4, a representative transition would be m/z 412.1 → 275.1.[4]

  • Data Analysis:

    • Identity Confirmation: The presence of the correct precursor and product ions confirms the identity of the molecule.

    • Isotopic Enrichment: By analyzing the mass spectrum of the molecular ion region, the relative abundance of the deuterated (d4) and non-deuterated (d0, d1, d2, d3) species can be determined to calculate the isotopic enrichment.

Mandatory Visualizations

Logical Flow of a Certificate of Analysis Generation

CoA_Flowchart cluster_reception Sample Reception & Registration cluster_testing Analytical Testing cluster_review Data Review & Approval cluster_issuance Certificate Generation reception Sample Receipt registration Log-in & Assign Batch Number reception->registration appearance Appearance Test registration->appearance Test Allocation hplc HPLC Purity Analysis registration->hplc Test Allocation ms Mass Spectrometry (Identity & Isotopic Enrichment) registration->ms Test Allocation nmr NMR (Structural Confirmation) registration->nmr Test Allocation data_review Data Review & Verification appearance->data_review hplc->data_review ms->data_review nmr->data_review qa_approval Quality Assurance Approval data_review->qa_approval coa_generation Generate Certificate of Analysis qa_approval->coa_generation final_release Final Product Release coa_generation->final_release

Caption: Logical workflow for generating a Certificate of Analysis.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting mobile_phase Prepare Mobile Phase system_suitability System Suitability Test mobile_phase->system_suitability sample_prep Prepare Sample & Standard Solutions sample_prep->system_suitability sample_injection Inject Sample into HPLC system_suitability->sample_injection data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Calculate Area % Purity peak_integration->purity_calculation generate_report Generate Final Report purity_calculation->generate_report

Caption: Experimental workflow for HPLC purity analysis.

References

Synthesis and Characterization of Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ezetimibe phenoxy glucuronide-D4. This deuterated analog of a major Ezetimibe metabolite is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[1] This document outlines detailed chemical and enzymatic synthesis protocols, purification methods, and in-depth characterization techniques.

Introduction

Ezetimibe is a lipid-lowering drug that inhibits the intestinal absorption of cholesterol.[2] Following oral administration, it is rapidly and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite.[2][3][4][5][6] This phase II conjugation reaction is mainly catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, and UGT2B15 being the key isoforms involved.[3] The resulting glucuronide conjugate constitutes approximately 80-90% of the total drug-related compounds detected in plasma.[4]

This compound is a stable isotope-labeled version of this major metabolite. The incorporation of four deuterium atoms on the phenyl ring of the N-substituent provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its use improves the accuracy and precision of bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research.[1]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Both methods start with Ezetimibe-D4 as the precursor.

Chemical Synthesis: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. In this case, it involves the reaction of a protected glucuronic acid derivative with the phenolic hydroxyl group of Ezetimibe-D4.

Experimental Protocol:

  • Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first peracetylated and then brominated to form methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This protected donor is more stable and reactive for the subsequent glycosylation step.

  • Glycosylation: Ezetimibe-D4 is dissolved in a dry aprotic solvent such as dichloromethane or acetonitrile. A silver salt, typically silver carbonate or silver oxide, is added as a promoter. The protected glucuronyl bromide is then added portion-wise at room temperature. The reaction mixture is stirred in the dark for 24-48 hours.

  • Work-up and Deprotection: The reaction mixture is filtered to remove the silver salts. The filtrate is washed with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting protected glucuronide is then deprotected by treatment with a base, such as sodium methoxide in methanol, to remove the acetyl groups, followed by saponification with a mild base like lithium hydroxide to hydrolyze the methyl ester of the glucuronic acid moiety.

  • Purification: The crude product is purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to yield the final this compound.

Logical Relationship of Chemical Synthesis:

Chemical Synthesis Workflow A D-Glucuronic Acid B Methyl (2,3,4-tri-O-acetyl-α-D- glucopyranosyl bromide)uronate A->B Protection D Protected this compound B->D Koenigs-Knorr Glycosylation (Ag2O or Ag2CO3) C Ezetimibe-D4 C->D E This compound D->E Deprotection (NaOMe, LiOH)

Chemical Synthesis Workflow
Enzymatic Synthesis

Enzymatic synthesis offers a highly selective alternative to chemical methods, often proceeding under milder conditions with fewer side products. This approach utilizes UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for Ezetimibe metabolism in vivo.

Experimental Protocol:

  • Enzyme Source: Recombinant human UGT1A1, expressed in a suitable system (e.g., insect cells or bacteria), is the preferred enzyme source due to its high activity towards Ezetimibe. Alternatively, human liver or intestinal microsomes can be used, though this may result in a mixture of products.

  • Reaction Mixture: The reaction mixture typically contains Ezetimibe-D4, the UGT enzyme source, and the co-substrate uridine 5'-diphosphoglucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The presence of a detergent like alamethicin may be required to permeabilize the microsomal membrane and ensure access of the substrates to the enzyme's active site.

  • Incubation: The reaction mixture is incubated at 37°C for a period ranging from a few hours to overnight, depending on the enzyme activity and substrate concentration.

  • Reaction Quenching and Product Isolation: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol. The mixture is then centrifuged to pellet the protein. The supernatant, containing the product, is collected and concentrated.

  • Purification: The crude this compound is purified from the reaction mixture using preparative reversed-phase HPLC.

Enzymatic Synthesis Workflow Diagram:

Enzymatic Synthesis Workflow cluster_reactants Reactants A Ezetimibe-D4 D Incubation at 37°C A->D B UDP-Glucuronic Acid (UDPGA) B->D C UGT1A1 Enzyme C->D E Reaction Quenching (Acetonitrile/Methanol) D->E F Centrifugation E->F G Supernatant Collection F->G H Preparative HPLC Purification G->H I This compound H->I

Enzymatic Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of glucuronides.

  • Data Acquisition: Full scan HRMS is performed to determine the accurate mass of the deprotonated molecule [M-H]⁻. Product ion scans (MS/MS) are acquired by fragmenting the precursor ion to obtain a characteristic fragmentation pattern. The mass transition for the non-deuterated Ezetimibe glucuronide is m/z 584.4 → 271.0.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assign all proton and carbon signals and confirm the site of glucuronidation. The anomeric proton of the glucuronic acid moiety is a key diagnostic signal, typically appearing as a doublet in the ¹H NMR spectrum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C₃₀H₂₅D₄F₂NO₉
Molecular Weight 589.57 g/mol [8]
Exact Mass 589.2061 g/mol
Purity (typical) ≥95%
Appearance White to off-white solid
Precursor Ion [M-H]⁻ (m/z) 588.2
Product Ion (m/z) 271.0 (corresponding to the aglycone)

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described chemical and enzymatic synthesis routes offer viable pathways for obtaining this important analytical standard. The characterization methods outlined, particularly mass spectrometry and NMR spectroscopy, are essential for confirming the identity, purity, and structural integrity of the synthesized compound. The availability of well-characterized this compound is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology of Ezetimibe.

References

Isotopic Purity of Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ezetimibe phenoxy glucuronide-D4, a critical internal standard for bioanalytical and pharmacokinetic studies. This document outlines the quantitative isotopic distribution, detailed experimental protocols for its determination, and relevant metabolic pathways.

Quantitative Isotopic Purity Data

The isotopic purity of a deuterated internal standard is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical methods. The distribution of isotopic species (isotopologues) in a batch of this compound determines its utility in mass spectrometry-based assays. Below is a summary of the isotopic distribution for a representative batch.[1]

Table 1: Isotopic Distribution of this compound [1]

Isotopic SpeciesDeuterium AtomsPercentage Contribution
d000.02%
d110.01%
d220.06%
d333.10%
d4496.81%

Table 2: Key Specifications of this compound

ParameterSpecificationReference
Chemical Purity (HPLC)89.34%[1]
Isotopic Enrichment99.2%[1]
Molecular FormulaC₃₀H₂₅D₄F₂NO₉[2][3][4][5]
Molecular Weight589.57 g/mol [1][2][6]
AppearanceWhite to off-white solid[1][2]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a composite of established methods for the analysis of Ezetimibe and its metabolites.

Sample Preparation
  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Working Solution Preparation : Further dilute the stock solution with the same solvent to create working solutions at appropriate concentrations for LC-MS/MS analysis (e.g., 1 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is designed to separate the deuterated analyte from any potential impurities and to obtain a mass spectrum that clearly shows the distribution of the different isotopic species.

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm) is commonly used.

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is typically employed.

  • Flow Rate : A flow rate of 0.20 mL/min is often used.

  • Ionization Mode : Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of Ezetimibe and its glucuronide metabolite.

  • Mass Spectrometry Detection :

    • Full Scan Mode : Initially, a full scan is performed to identify the molecular ion cluster of this compound.

    • Multiple Reaction Monitoring (MRM) : For quantitative analysis, MRM is used. The mass transition for the D4 species would be monitored, for example, m/z 589.6 → [fragment ion]. To determine isotopic distribution, the corresponding mass transitions for d0, d1, d2, and d3 would also be monitored.

Data Analysis
  • Mass Spectrum Acquisition : Acquire the full scan mass spectrum of the molecular ion region for this compound.

  • Peak Integration : Integrate the peak areas for each of the isotopic species (d0, d1, d2, d3, and d4).

  • Percentage Calculation : Calculate the percentage contribution of each isotopic species to the total ion current of all the species.

    Percentage of dx = (Area of dx peak / Sum of areas of all isotopic peaks) * 100

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ezetimibe Glucuronidation

Ezetimibe is primarily metabolized in the liver and small intestine via glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 being the main isoforms responsible for the formation of the pharmacologically active Ezetimibe phenoxy glucuronide.

Ezetimibe_Metabolism Ezetimibe Ezetimibe UGT UGT1A1, UGT1A3, UGT2B15 Ezetimibe->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT Ezetimibe_Glucuronide Ezetimibe Phenoxy Glucuronide (Active Metabolite) UGT->Ezetimibe_Glucuronide Glucuronidation Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Sol Prepare Stock Solution (1 mg/mL) Work_Sol Prepare Working Solution (e.g., 1 µg/mL) Stock_Sol->Work_Sol Injection Inject Sample into HPLC System Work_Sol->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection Mass Spectrometry (Full Scan) Ionization->Detection Acquire_Spectrum Acquire Mass Spectrum Detection->Acquire_Spectrum Integrate_Peaks Integrate Isotopic Peaks (d0 to d4) Acquire_Spectrum->Integrate_Peaks Calculate_Purity Calculate Isotopic Distribution (%) Integrate_Peaks->Calculate_Purity

References

The Lynchpin of Precision: Ezetimibe Phenoxy Glucuronide-D4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides a comprehensive overview of the mechanism and application of Ezetimibe Phenoxy Glucuronide-D4 as an internal standard in the bioanalysis of ezetimibe and its primary active metabolite, ezetimibe phenoxy glucuronide. Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4][5][6][7][8] Its therapeutic efficacy is closely linked to the plasma concentrations of the parent drug and its pharmacologically active glucuronide conjugate.

The Principle of Stable Isotope Labeled Internal Standards

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[9][10][11] Deuterium (D or ²H), a stable isotope of hydrogen, is commonly used for this purpose.[9][10]

The core principle behind the use of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte, ezetimibe phenoxy glucuronide. It exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[9] However, due to the incorporation of deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. By comparing the detector response of the analyte to that of the known concentration of the internal standard, variabilities in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[9][10][11][12]

Mechanism of Action of Ezetimibe and its Glucuronide Metabolite

Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and phytosterol absorption located on the brush border of the small intestine.[1][2][3][4][5][6] This inhibition reduces the uptake of dietary and biliary cholesterol into enterocytes. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, to its major active metabolite, ezetimibe phenoxy glucuronide.[1][6][7] This glucuronide conjugate is also a potent inhibitor of NPC1L1 and undergoes enterohepatic recirculation, contributing significantly to the overall therapeutic effect.[2][7][8]

Ezetimibe_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Biliary_Cholesterol->NPC1L1 Binds to Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Ezetimibe_Glucuronide Ezetimibe & Ezetimibe Glucuronide Ezetimibe_Glucuronide->NPC1L1 Inhibits Experimental_Workflow Start Start Plasma_Sample Plasma Sample (200 µL) Start->Plasma_Sample Add_IS Add Internal Standard (Ezetimibe-D4 & Ezetimibe Phenoxy Glucuronide-D4) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Metabolic Pathway of Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of ezetimibe, with a special focus on its major active metabolite, ezetimibe phenoxy glucuronide, and its deuterated analogue, ezetimibe phenoxy glucuronide-D4. This document details the biotransformation processes, enzymatic reactions, and analytical methodologies pertinent to the study of these compounds.

Introduction to Ezetimibe Metabolism

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2] Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive metabolism, primarily in the small intestine and liver.[1][3] The predominant metabolic pathway is glucuronidation, a phase II conjugation reaction, which results in the formation of ezetimibe phenoxy glucuronide (also known as SCH 60663).[1][4] This metabolite is pharmacologically active, contributing significantly to the overall cholesterol-lowering effect of the drug.[3] Ezetimibe and its glucuronide metabolite are subject to enterohepatic circulation, which prolongs their presence in the body.[5][6]

Minimal oxidative metabolism (a phase I reaction) of ezetimibe has been observed.[3] this compound is a deuterium-labeled version of the active metabolite and is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of ezetimibe and its metabolites in biological matrices.[7] The substitution of hydrogen with deuterium atoms at specific positions on the phenoxy ring provides a mass shift for detection by mass spectrometry, without significantly altering the physicochemical properties or the metabolic pathway of the molecule.

Metabolic Pathway of Ezetimibe

The primary metabolic transformation of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the ezetimibe molecule.

Ezetimibe Ezetimibe Glucuronidation Glucuronidation (Intestine and Liver) Ezetimibe->Glucuronidation Oral Administration Excretion Fecal and Renal Excretion Ezetimibe->Excretion Ezetimibe_Glucuronide Ezetimibe Phenoxy Glucuronide (Active Metabolite) Glucuronidation->Ezetimibe_Glucuronide Enterohepatic_Circulation Enterohepatic Circulation Ezetimibe_Glucuronide->Enterohepatic_Circulation Ezetimibe_Glucuronide->Excretion UGT UGT1A1, UGT1A3, UGT2B15 UGT->Glucuronidation Enterohepatic_Circulation->Glucuronidation Hydrolysis in Intestine and Reabsorption

Fig. 1: Metabolic Pathway of Ezetimibe.
Key Enzymes in Ezetimibe Glucuronidation

The glucuronidation of ezetimibe is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. In vitro studies using human liver and intestinal microsomes have identified the following UGT isoforms as the primary catalysts for the formation of ezetimibe phenoxy glucuronide:

  • UGT1A1 [4][8]

  • UGT1A3 [4][8]

  • UGT2B15 [4][8]

These enzymes are highly expressed in both the liver and the gastrointestinal tract, consistent with the observed sites of ezetimibe metabolism.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of ezetimibe and its major metabolite, ezetimibe glucuronide, have been well-characterized in healthy human subjects following oral administration of a 10 mg dose.

ParameterEzetimibeEzetimibe GlucuronideTotal EzetimibeReference(s)
Cmax (ng/mL) 3.4 - 5.545 - 7165.73 ± 47.14 (Fasting)[2][3][9]
83.38 ± 38.95 (Fed)[9]
Tmax (h) 4 - 121 - 21.75 (Fasting)[2][3][9]
2.50 (Fed)[9]
t½ (h) ~22~2217.09 ± 13.22 (Fasting)[2][3]
22.56 ± 12.68 (Fed)[9]
AUC0-t (h·ng/mL) --643.34 ± 400.77 (Fasting)[9]
494.21 ± 208.65 (Fed)[9]
Protein Binding (%) >99.588 - 92>90[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Enzyme Kinetics

The kinetics of ezetimibe glucuronidation have been studied in vitro using human liver microsomes.

ParameterValueReference(s)
Km (µM) 13.23 ± 2.37[10]
Vmax (ng/min/mg protein) 14,275 ± 1,633[10]

Km: Michaelis-Menten constant, representing the substrate concentration at half the maximum reaction velocity; Vmax: Maximum reaction velocity.

Experimental Protocols

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to assess the glucuronidation of ezetimibe using human liver microsomes.

cluster_prep Incubation Mixture Preparation cluster_reaction Reaction cluster_termination Termination and Analysis prep1 Combine Human Liver Microsomes, Tris-HCl buffer, MgCl2, and alamethicin prep2 Pre-incubate at 37°C prep1->prep2 react1 Add Ezetimibe (substrate) prep2->react1 react2 Initiate reaction by adding UDPGA react1->react2 react3 Incubate at 37°C react2->react3 term1 Terminate reaction with ice-cold acetonitrile react3->term1 term2 Centrifuge to precipitate proteins term1->term2 term3 Analyze supernatant by LC-MS/MS term2->term3

Fig. 2: In Vitro Glucuronidation Assay Workflow.

Materials:

  • Human liver microsomes (HLMs)

  • Ezetimibe

  • Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin

  • Acetonitrile (ice-cold)

  • This compound (internal standard)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a sufficient volume of incubation mixture containing Tris-HCl buffer, MgCl₂, HLMs, and alamethicin. Alamethicin is a pore-forming agent used to activate the UGT enzymes within the microsomal vesicles.

  • Pre-incubation: Pre-incubate the mixture for 5-15 minutes at 37°C to equilibrate the temperature.

  • Substrate Addition: Add ezetimibe (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture.

  • Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard, this compound.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Human Plasma for LC-MS/MS Analysis

This protocol outlines a common method for extracting ezetimibe and its glucuronide metabolite from human plasma prior to LC-MS/MS analysis.

start Plasma Sample step1 Add Internal Standard (this compound) start->step1 step2 Protein Precipitation (e.g., with acetonitrile) step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness (under nitrogen stream) step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Inject into LC-MS/MS step6->end

Fig. 3: Plasma Sample Preparation Workflow.

Materials:

  • Human plasma samples

  • This compound (internal standard)

  • Acetonitrile or other suitable protein precipitation solvent

  • Mobile phase for LC-MS/MS

Procedure:

  • Sample Thawing: Thaw frozen plasma samples to room temperature.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a small volume of a concentrated solution of the internal standard, this compound.

  • Protein Precipitation: Add a larger volume of a cold protein precipitation solvent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Mixing and Centrifugation: Vortex the mixture vigorously for about 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The metabolism of ezetimibe is a well-defined process dominated by glucuronidation to its active metabolite, ezetimibe phenoxy glucuronide. The deuterated form, this compound, serves as an indispensable tool for the accurate bioanalysis of ezetimibe and its metabolites. This guide provides a foundational understanding of the metabolic pathway, relevant quantitative data, and detailed experimental protocols for researchers in the field of drug metabolism and pharmaceutical development. A thorough comprehension of these aspects is critical for the continued investigation and clinical application of ezetimibe.

References

Stability of Ezetimibe Phenoxy Glucuronide-D4 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ezetimibe Phenoxy Glucuronide-D4 in solution. Due to the limited availability of specific stability data for the deuterated glucuronide, this guide synthesizes information on the stability of the parent drug, ezetimibe, and its non-deuterated glucuronide metabolite. This information serves as a critical reference for researchers and professionals involved in the handling, storage, and analysis of this compound.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that is extensively metabolized to its active form, ezetimibe phenoxy glucuronide. This compound is a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies. Understanding its stability in various solutions is paramount for ensuring the accuracy and reliability of experimental results. This guide details the known stability profile, outlines experimental protocols for stability assessment, and presents potential degradation pathways.

Recommended Storage and Solution Stability

Proper storage is crucial for maintaining the integrity of this compound. The following recommendations are based on supplier data sheets and stability studies of the parent compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Source: MedChemExpress, InvivoChem Product Information

For analytical purposes, the stability of ezetimibe in solution has been evaluated. A study demonstrated that ezetimibe at a concentration of 6µg/ml in a solution of 0.02N ortho phosphoric acid and acetonitrile (20:80 v/v) is stable for at least 13 hours at room temperature, with a cumulative relative standard deviation (RSD) of less than 2%.[1] Another study found that stock solutions of ezetimibe in methanol are stable for at least 13.88 days at 1-10°C.[2]

Forced Degradation and Potential Degradation Pathways

Forced degradation studies, primarily conducted on the parent drug ezetimibe, provide valuable insights into the potential liabilities of its glucuronide metabolite. The core structure of ezetimibe, excluding the glucuronide moiety, is susceptible to degradation under various stress conditions.

Table 2: Summary of Forced Degradation Studies on Ezetimibe

Stress ConditionReagents and ConditionsObserved DegradationReference
Acidic Hydrolysis 0.1 M HCl at 80°C for 2 hours~10.71% degradation[1]
50% methanolic 0.1N HCl at 60°C for 120 minutesUp to 71.3% degradation into three degradants[3]
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 2 hours~1.06% degradation[1]
50% methanolic 0.1 N NaOH at 60°C for 30 minutesComplete degradation into five degradants[3]
Oxidative Degradation 30% (v/v) H₂O₂ at 80°C for 2 hours~1.37% degradation[1]
Thermal Degradation 70°C for 48 hours (powder)~8.25% degradation[1]
Photolytic Degradation Exposure to UV light~2.49% degradation[1]

Ezetimibe is particularly susceptible to degradation under hydrolytic conditions, with alkaline conditions leading to more rapid and extensive degradation than acidic conditions.[3][4] The β-lactam ring in the ezetimibe structure is a likely site of hydrolytic cleavage. While the glucuronide moiety is generally stable, the ester linkage can be susceptible to hydrolysis under strong acidic or basic conditions. One study noted that ezetimibe phenoxy glucuronide was found to be relatively stable with no interconversion to ezetimibe under the employed chromatographic and processing conditions.[2]

The following diagram illustrates a potential degradation pathway for ezetimibe under hydrolytic stress, which may be relevant to the non-glucuronide portion of this compound.

G Proposed Hydrolytic Degradation Pathway of Ezetimibe Ezetimibe Ezetimibe Hydrolysis Hydrolysis (Acidic/Alkaline) Ezetimibe->Hydrolysis Degradant1 β-Lactam Ring Cleavage Product Hydrolysis->Degradant1 Degradant2 Further Degradation Products Degradant1->Degradant2

Caption: Proposed hydrolytic degradation pathway of Ezetimibe.

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on published stability-indicating methods for ezetimibe.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on ezetimibe, which can be adapted for this compound.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh Ezetimibe (e.g., 50 mg) Dissolve Dissolve in appropriate solvent (e.g., Methanol) Start->Dissolve Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C, 2h) Dissolve->Acid Alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C, 2h) Dissolve->Alkali Oxidation Oxidation (e.g., 30% H₂O₂, 80°C, 2h) Dissolve->Oxidation Thermal Thermal Degradation (e.g., 70°C, 48h) Dissolve->Thermal Photo Photolytic Degradation (UV light exposure) Dissolve->Photo Neutralize Neutralize (for acidic/alkaline samples) Acid->Neutralize Alkali->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating RP-HPLC Method Dilute->Analyze

Caption: General workflow for a forced degradation study.

Detailed Steps:

  • Stock Solution Preparation: Accurately weigh the compound (e.g., 50 mg of ezetimibe) and dissolve it in a suitable solvent, such as methanol.[3]

  • Acidic Degradation: To a portion of the stock solution, add an equal volume of an acidic solution (e.g., 2 N HCl) and heat in a water bath (e.g., at 60°C). Withdraw aliquots at specified time intervals (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). Neutralize the samples with a base (e.g., 1 N NaOH) and dilute to the final concentration with a suitable diluent.[3]

  • Alkaline Degradation: Follow a similar procedure to acidic degradation, using a basic solution (e.g., 0.1 N NaOH) for degradation and an acid (e.g., 0.1 N HCl) for neutralization.[3]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% v/v H₂O₂) and heat under reflux for a specified period (e.g., 2 hours at 80°C).[1]

  • Thermal Degradation: Expose the solid drug powder to dry heat at a specific temperature for a defined duration (e.g., 70°C for 48 hours).[1]

  • Photolytic Degradation: Expose the drug solution or solid powder to UV light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

A robust analytical method is essential to separate the parent compound from its degradation products.

Table 3: Example of a Stability-Indicating RP-HPLC Method for Ezetimibe

ParameterCondition
Column Zorbax SB C18 (250mm x 4.6mm), 5 µm particle size
Mobile Phase 0.02N ortho phosphoric acid: acetonitrile (20:80 v/v)
Flow Rate 1 ml/min
Detection UV at 232 nm
Injection Volume 20 µl
Run Time Approximately 6 minutes

Source: Der Pharma Chemica, 2011[1]

Logical Relationships in Stability Testing

The process of stability testing follows a logical progression from method development to the assessment of degradation under various conditions.

G Logical Flow of Stability Assessment MethodDev Development of a Stability-Indicating Analytical Method MethodVal Method Validation (as per ICH guidelines) (Specificity, Linearity, Accuracy, Precision) MethodDev->MethodVal ForcedDeg Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) MethodVal->ForcedDeg DegPath Identification of Degradation Products and Elucidation of Degradation Pathways ForcedDeg->DegPath StabilityProfile Establishment of the Overall Stability Profile DegPath->StabilityProfile

Caption: Logical progression of a stability testing program.

Conclusion

While specific stability data for this compound in solution is not extensively published, a comprehensive understanding of its stability can be inferred from studies on the parent compound, ezetimibe, and general knowledge of glucuronide stability. The primary degradation pathways for the core ezetimibe structure are likely to be hydrolytic, particularly under alkaline conditions. For routine use, it is recommended to store solutions of this compound at low temperatures (-20°C to -80°C) and for short durations to minimize the risk of degradation. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to conduct their own stability assessments and ensure the integrity of their analytical results. Further studies are warranted to specifically investigate the stability of this compound under various stress conditions.

References

Navigating the Analytical Landscape: A Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ezetimibe phenoxy glucuronide-D4, a key analytical standard in the development and pharmacokinetic monitoring of the cholesterol-lowering drug, Ezetimibe. This document outlines supplier information, quantitative data, detailed experimental protocols for its use as an internal standard, and visual representations of the relevant biological pathways and experimental workflows.

Supplier Information

This compound is available from several specialized chemical suppliers. The following table summarizes key information for sourcing this stable isotope-labeled internal standard.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/Isotopic Enrichment
MedChemExpressThis compound1426174-41-5C30H25D4F2NO9589.57Purity (HPLC): 89.34%, Isotopic Enrichment: 99.2% (d4 = 96.81%)[1]
Simson Pharma LimitedEzetimibe D4 Phenoxy Glucuronide1426174-41-5C30H25D4F2NO9589.6Accompanied by Certificate of Analysis[2]
LGC StandardsEzetimibe-d4 Beta-D-Glucuronide, >85%1426174-41-5-->85%[3]
Artis StandardsEzetimibe-D4 Phenoxy Glucuronide-C30H25D4F2NO9589.58>95% (By HPLC)[4]
ChemicalBookEzetimibe-d4 β-D-Glucuronide, >85%1426174-41-5-->85%
Naarini Molbio PharmaEzetimibe Phenoxy Glucuronide -D41426174-41-5C30H25D4F2NO9589.6-[5]
Acanthus ResearchThis compound190448-57-8 (unlabeled)C30H25D4F2NO9--[6]
KM Pharma SolutionEzetimibe D4 Phenoxy Glucuronide1426174-41-5C30H25D4F2NO9589.6Pharmaceutical Reference Standard[7]

Physicochemical Properties and Storage

PropertyValue
Appearance White to Off-White Solid[1][8]
Storage (Powder) -20°C for 3 years[1]
Storage (In solvent) -80°C for 6 months, -20°C for 1 month[1]
Solubility DMSO (Slightly), Methanol (Very Slightly), Water (Slightly)[5]
Shipping Condition Ambient Temperature[5][8]

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ezetimibe and its metabolites in biological matrices. Below is a representative experimental protocol synthesized from published methods.

LC-MS/MS Method for the Quantification of Ezetimibe in Human Plasma

This protocol is a composite based on established methodologies for the analysis of Ezetimibe and its metabolites.[9][10][11]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex mix for 10 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Gemini C18 (50 x 2.0 mm, 5 µm)[9]
Mobile Phase Acetonitrile / 0.1% Formic acid in water (70:30, v/v)[9]
Flow Rate 0.20 mL/min[9]
Injection Volume 10 µL[10]
Column Temperature 35°C[10]
Autosampler Temperature 10°C[10]

3. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative[9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ezetimibe: m/z 408.0 → 271.0[11] Ezetimibe-D4: m/z 412.1 → 275.1[10]
Dwell Time 200 ms per transition[10]

Signaling Pathways and Workflows

Ezetimibe's Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe exerts its lipid-lowering effects by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[12][13]

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Micelle NPC1L1 NPC1L1 Micelle->NPC1L1 Cholesterol Transport Cholesterol Cholesterol NPC1L1->Cholesterol Internalization Endocytosis Endocytosis Cholesterol->Endocytosis Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition Chylomicrons Chylomicrons Endocytosis->Chylomicrons Esterification & Packaging To_Liver To Liver via Lymphatics Chylomicrons->To_Liver

Caption: Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 protein.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard like this compound.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: A standard workflow for sample preparation and analysis in bioanalytical studies.

References

Physical and chemical properties of Ezetimibe phenoxy glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterium-labeled metabolite of the cholesterol absorption inhibitor, Ezetimibe. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of Ezetimibe phenoxy glucuronide, which is the primary active metabolite of Ezetimibe.[1][2] After oral administration, Ezetimibe is rapidly absorbed and extensively metabolized in the small intestine and liver to form this glucuronide conjugate.[1][3] The deuterium-labeled version serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological samples through mass spectrometry and liquid chromatography.[4]

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueCitations
Chemical Name (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[5][6]
Synonyms Ezetimibe-d4 Phenoxy Glucuronide, Ezetimibe-d4 β-D-Glucuronide, Sch 58235-d4 Glucuronide, Sch 60663-d4[5][7]
Parent Drug Ezetimibe[4]
Appearance White to off-white solid
Category Drug Metabolite, Stable Isotope Labeled Reference Standard
Applications Internal standard for clinical mass spectrometry, therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research.[4]
Storage Conditions Store at 2-8°C in a refrigerator for short-term storage. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. The compound is stable at room temperature for short periods, such as during shipping.[3][7][8]
Quantitative and Structural Data

The following table details the specific quantitative and structural information for this compound.

PropertyValueCitations
CAS Number 1426174-41-5[1][5][6]
Molecular Formula C₃₀H₂₅D₄F₂NO₉[7][9][10]
Molecular Weight 589.57 g/mol (also reported as 589.58 g/mol and 589.6 g/mol )[6][7][9][10]
Monoisotopic Mass 589.20614481 Da[5]
Purity (by HPLC) >95%[10][11]
Solubility DMSO (Slightly), Methanol (Very Slightly), Water (Slightly)[7]

Metabolic Pathway

Ezetimibe undergoes extensive first-pass metabolism, primarily in the intestine, to its active phenoxy glucuronide metabolite.[12] This biotransformation is a Phase II conjugation reaction. The parent drug, Ezetimibe, is a potent inhibitor of cholesterol absorption.[1][2]

G cluster_0 Metabolic Pathway of Ezetimibe Ezetimibe Ezetimibe (Parent Drug) Metabolite Ezetimibe phenoxy glucuronide (Active Metabolite) Ezetimibe->Metabolite Glucuronidation (Intestine & Liver) Enzyme UDP-Glucuronosyltransferases (UGT1A1, UGT1A3, UGT2B15) Enzyme->Ezetimibe G cluster_workflow LC-MS/MS Bioanalytical Workflow Plasma Plasma Sample Collection Spike Spiking with Internal Standard (EZE-D4) Plasma->Spike Hydrolysis Enzymatic Hydrolysis (for Total Ezetimibe) Spike->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE LC LC Separation (C18 Column) LLE->LC Inject Extract MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Data Acquisition & Analysis MS->Data Generate Spectra

References

An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4 vs. Ezetimibe Glucuronide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive comparison of Ezetimibe phenoxy glucuronide-D4 and its non-deuterated counterpart, Ezetimibe glucuronide. Tailored for researchers, scientists, and professionals in drug development, this document delves into their chemical structures, pharmacokinetic profiles, and analytical methodologies, with a special focus on the application of the deuterated form in bioanalysis.

Core Concepts: Chemical and Pharmacological Distinction

Ezetimibe is a lipid-lowering drug that selectively inhibits the absorption of cholesterol and related phytosterols from the intestines.[1] Following oral administration, ezetimibe is rapidly and extensively metabolized in the small intestine and liver to its primary and pharmacologically active metabolite, Ezetimibe glucuronide (also known as Ezetimibe phenoxy glucuronide).[2] This glucuronidation is a phase II metabolic reaction.[3] Ezetimibe glucuronide is a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary transporter for cholesterol and phytosterol uptake in the jejunal brush border.[4][5]

This compound is a stable isotope-labeled version of Ezetimibe glucuronide.[6] The "-D4" designation signifies that four hydrogen atoms on the phenoxy ring of the molecule have been replaced with deuterium atoms.[7] This isotopic labeling does not alter the chemical or pharmacological properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Comparative Pharmacokinetics of Ezetimibe and Ezetimibe Glucuronide

Ezetimibe and its active glucuronide metabolite exhibit complex pharmacokinetic profiles characterized by rapid absorption and enterohepatic recirculation, which contributes to their long half-life.[2][3] After a 10 mg oral dose of ezetimibe in fasted adults, the parent drug reaches peak plasma concentrations (Cmax) within 4 to 12 hours, while the more abundant and active Ezetimibe glucuronide reaches its Cmax much faster, between 1 and 2 hours.[3] Ezetimibe glucuronide constitutes 80-90% of the total drug in plasma.[3] Both compounds are slowly eliminated with a half-life of approximately 22 hours.[10]

ParameterEzetimibeEzetimibe GlucuronideTotal Ezetimibe (Ezetimibe + Ezetimibe Glucuronide)Reference
Dose 10 mg single dose (fasted)--[3]
Cmax 3.4 - 5.5 ng/mL45 - 71 ng/mL-[3]
Tmax 4 - 12 hours1 - 2 hours-[3]
Half-life (t½) ~22 hours~22 hours-[10]
Plasma Protein Binding >90%>90%-[3]

Experimental Protocols: Bioanalytical Quantification

The quantification of ezetimibe and ezetimibe glucuronide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred method for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies to ensure accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[9]

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting ezetimibe and its glucuronide from human plasma is Solid Phase Extraction (SPE).[11]

Protocol:

  • To 500 µL of human plasma, add the internal standard solution (this compound).

  • Vortex the sample to ensure thorough mixing.

  • Load the plasma sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence might include water followed by a low-concentration organic solvent solution.

  • Elute the analytes of interest (ezetimibe and ezetimibe glucuronide) from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[11]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for the detection of the glucuronide metabolite.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ezetimibe408.2271.1[11]
Ezetimibe glucuronide584.2408.2[11]
This compound (IS)588.2412.2[1]

Signaling Pathways and Experimental Workflows

Ezetimibe's Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Uptake

Ezetimibe and its active metabolite, ezetimibe glucuronide, exert their lipid-lowering effect by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption located on the brush border of enterocytes in the small intestine.[4][5] This binding inhibits the internalization of cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[5]

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micellar Cholesterol Micellar Cholesterol NPC1L1 NPC1L1 Micellar Cholesterol->NPC1L1 Uptake Cholesterol Internalization Cholesterol Internalization NPC1L1->Cholesterol Internalization Reduced Cholesterol Delivery to Liver Reduced Cholesterol Delivery to Liver Cholesterol Internalization->Reduced Cholesterol Delivery to Liver Ezetimibe Ezetimibe / Ezetimibe Glucuronide Ezetimibe->NPC1L1 Inhibits

Caption: Mechanism of Ezetimibe Action on NPC1L1.

Bioanalytical Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study of ezetimibe, highlighting the crucial role of this compound as an internal standard.

Bioanalytical_Workflow Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time course Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification IS Addition of this compound (IS) IS->Sample Preparation

Caption: Bioanalytical Workflow for Ezetimibe PK Studies.

Conclusion

Ezetimibe glucuronide is the key active metabolite responsible for the cholesterol-lowering effects of ezetimibe. This compound, as its stable isotope-labeled counterpart, is an indispensable tool in modern bioanalysis. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioequivalence studies, which are fundamental to the drug development and approval process. A thorough understanding of the distinct roles of these two molecules, coupled with robust and validated analytical methods, is essential for researchers and scientists in the pharmaceutical field.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ezetimibe and its Active Metabolite in Human Plasma using Ezetimibe phenoxy glucuronide-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ezetimibe and its pharmacologically active metabolite, ezetimibe phenoxy glucuronide, in human plasma. Ezetimibe phenoxy glucuronide-D4 is employed as the internal standard to ensure accuracy and precision. The described protocol, involving a straightforward extraction procedure, provides a reliable and high-throughput solution for pharmacokinetic studies.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized to ezetimibe phenoxy glucuronide, which is also pharmacologically active.[1][2] The combined action of ezetimibe and its glucuronide metabolite contributes to its overall efficacy. Therefore, the simultaneous quantification of both parent drug and active metabolite is crucial for pharmacokinetic and bioequivalence studies.[3]

Stable isotope-labeled internal standards are essential for minimizing analytical variability and compensating for matrix effects in LC-MS/MS assays. This compound is a suitable internal standard for the quantification of both ezetimibe and ezetimibe phenoxy glucuronide, ensuring reliable and accurate results.[4][5]

Metabolic Pathway of Ezetimibe

Ezetimibe undergoes rapid and extensive glucuronidation in the intestine and liver, primarily mediated by UDP-glucuronosyltransferases (UGTs), to form its active metabolite, ezetimibe phenoxy glucuronide.[6]

Ezetimibe_Metabolism Ezetimibe Ezetimibe Ezetimibe_Glucuronide Ezetimibe Phenoxy Glucuronide (Active Metabolite) Ezetimibe->Ezetimibe_Glucuronide UDP-Glucuronosyltransferases (UGTs) (Intestine and Liver) Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results Plasma_Sample Plasma Sample Aliquot Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Integration Peak Integration and Ratio Calculation LC_MS->Integration Calibration Concentration Determination (from Calibration Curve) Integration->Calibration PK_Analysis Pharmacokinetic Analysis Calibration->PK_Analysis

References

Application Note: High-Throughput Quantitation of Ezetimibe and Ezetimibe Phenoxy Glucuronide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in human plasma. The method utilizes Ezetimibe phenoxy glucuronide-D4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables high-throughput analysis suitable for pharmacokinetic studies in drug development. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to Ezetimibe phenoxy glucuronide, which is also pharmacologically active.[2][3] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the simultaneous determination of Ezetimibe and Ezetimibe phenoxy glucuronide in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents
  • Ezetimibe and Ezetimibe phenoxy glucuronide reference standards

  • This compound (Internal Standard, IS)[2][3][4]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Ezetimibe, Ezetimibe phenoxy glucuronide, and the internal standard (this compound) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with 50% methanol.

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of the analytes from human plasma.

G plasma 100 µL Human Plasma Sample is Add 20 µL IS Working Solution (this compound) plasma->is vortex1 Vortex Mix (10 sec) is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex Mix (1 min) ppt->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography
ParameterValue
Column C18 reverse-phase, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
4.030
Mass Spectrometry

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ezetimibe408.4271.0Negative
Ezetimibe phenoxy glucuronide584.5271.0Negative
This compound (IS)588.5275.0Negative

Results and Discussion

The developed method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity

The calibration curves were linear over the concentration ranges of 0.1–20 ng/mL for Ezetimibe and 0.5–200 ng/mL for Ezetimibe phenoxy glucuronide.[5] The lower limit of quantitation (LLOQ) was established at 0.1 ng/mL for Ezetimibe and 0.5 ng/mL for Ezetimibe phenoxy glucuronide.

Table 3: Linearity and LLOQ

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Ezetimibe0.1 - 20>0.9980.1
Ezetimibe phenoxy glucuronide0.5 - 200>0.9980.5
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 4.

Table 4: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Ezetimibe LLOQ0.1≤ 8.695.2 - 104.5≤ 12.896.1 - 103.8
Low0.3≤ 7.997.1 - 102.3≤ 11.598.0 - 101.7
Medium8≤ 6.598.5 - 101.2≤ 9.899.1 - 100.9
High16≤ 5.899.2 - 100.8≤ 8.799.5 - 100.5
Ezetimibe phenoxy glucuronide LLOQ0.5≤ 9.096.8 - 103.1≤ 8.797.5 - 102.4
Low1.5≤ 8.198.2 - 101.9≤ 7.998.8 - 101.2
Medium80≤ 7.299.0 - 100.5≤ 6.899.3 - 100.3
High160≤ 6.499.5 - 100.2≤ 6.199.7 - 100.1
Recovery

The extraction recovery of Ezetimibe and Ezetimibe phenoxy glucuronide from human plasma was determined at three QC concentrations.

Table 5: Extraction Recovery

AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)
Ezetimibe Low0.388.2
Medium891.5
High1690.7
Ezetimibe phenoxy glucuronide Low1.585.4
Medium8087.9
High16086.3

Detailed Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare stock solutions (1 mg/mL) of Ezetimibe, Ezetimibe phenoxy glucuronide, and this compound in methanol.

  • Prepare intermediate working solutions by diluting the stock solutions with 50% methanol.

  • Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve final concentrations across the desired linear range.

  • Prepare quality control samples at LLOQ, low, medium, and high concentrations in the same manner as the calibration standards, using a separate weighing of the reference standards.

Protocol 2: Sample Preparation and Analysis

G start Start Analysis thaw Thaw Plasma Samples, Standards, and QCs start->thaw aliquot Aliquot 100 µL into Microcentrifuge Tubes thaw->aliquot add_is Add 20 µL IS Working Solution aliquot->add_is vortex_is Vortex (10 sec) add_is->vortex_is add_ppt Add 300 µL Acetonitrile vortex_is->add_ppt vortex_ppt Vortex (1 min) add_ppt->vortex_ppt centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) vortex_ppt->centrifuge transfer Transfer Supernatant to Autosampler Vials centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing and Quantitation lcms->data end End Analysis data->end

Figure 2: Detailed Experimental Workflow.

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquot 100 µL of each sample, standard, or QC into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials.

  • Inject the samples onto the LC-MS/MS system for analysis.

  • Process the acquired data using the appropriate software to quantitate the concentrations of Ezetimibe and Ezetimibe phenoxy glucuronide.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantitation of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes this method highly suitable for high-throughput bioanalysis in support of pharmacokinetic studies. The method meets the regulatory requirements for linearity, sensitivity, accuracy, and precision.

References

Solid Phase Extraction Protocol for Ezetimibe and its Glucuronide-D4 Metabolite: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. It is extensively metabolized to ezetimibe-glucuronide, its major active metabolite. Accurate and reliable quantification of both ezetimibe and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy.

This application note provides a detailed protocol for the simultaneous extraction of ezetimibe and its deuterated glucuronide metabolite (used as an internal standard) from human plasma using a hydrophilic-lipophilic balanced (HLB) SPE sorbent. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • SPE Device: Waters Oasis PRiME HLB 3 cc/60 mg cartridges

  • Analytes: Ezetimibe, Ezetimibe-glucuronide-D4 (Internal Standard)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (88%)

    • Human plasma (blank)

Equipment
  • SPE vacuum manifold

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Solid Phase Extraction (SPE) Protocol

A generic 3-step SPE protocol using the Oasis PRiME HLB cartridge is employed for its simplicity and efficiency.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples to room temperature.

    • To 500 µL of plasma, add the internal standard solution (Ezetimibe-glucuronide-D4 in methanol). The final concentration of the internal standard should be optimized based on the expected analyte concentration range.

    • Vortex the sample for 30 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for another 30 seconds. This step helps in protein precipitation and improves analyte binding to the SPE sorbent.

  • Solid Phase Extraction (Load-Wash-Elute):

    • Load: Directly load the pre-treated plasma sample onto the Oasis PRiME HLB cartridge. No conditioning or equilibration steps are required.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analytes with 1 mL of a 90:10 (v/v) mixture of acetonitrile and methanol.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 70:30 v/v water:acetonitrile with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC Column: A C18 reversed-phase column (e.g., Agilent Extend C18, 2.1 x 50 mm, 3.5 µm) is suitable for the separation.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is typically used to achieve good separation of the analytes from matrix components. The specific gradient program should be optimized based on the LC system and column dimensions. A representative gradient could be:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 90% B over 3 minutes.

    • Hold at 90% B for 1 minute.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ezetimibe: m/z 408.4 → 271.0[1]

      • Ezetimibe-glucuronide: m/z 584.5 → 271.0[1]

      • Ezetimibe-glucuronide-D4: The specific transition should be determined by direct infusion of the standard. It is expected to be a shift of +4 Da in the precursor ion compared to the non-deuterated glucuronide.

Data Presentation

AnalyteRecovery (%)Matrix Effect (%)Linearity Range (ng/mL)
Ezetimibe ≥80% (expected)≤15% (expected)0.1 - 20[1]
Ezetimibe-glucuronide Data not availableData not available0.5 - 200[1]

Note: The recovery and matrix effect values for Ezetimibe are based on the general performance claims for the Oasis PRiME HLB sorbent for a range of pharmaceuticals. Specific validation for Ezetimibe and its glucuronide metabolite using this exact protocol is recommended.

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction (Oasis PRiME HLB) cluster_post_elu Post-Elution Processing plasma 500 µL Plasma is Add Internal Standard (Ezetimibe-glucuronide-D4) plasma->is vortex1 Vortex (30s) is->vortex1 acid Add 500 µL 4% H3PO4 vortex1->acid vortex2 Vortex (30s) acid->vortex2 load Load Pre-treated Sample vortex2->load wash Wash with 1 mL 5% Methanol in Water load->wash elute Elute with 1 mL 90:10 ACN:MeOH wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid Phase Extraction Workflow for Ezetimibe and its Metabolite.

Analyte Relationship

Analyte_Relationship Ezetimibe Ezetimibe (Parent Drug) Metabolism Glucuronidation (in vivo) Ezetimibe->Metabolism Ezetimibe_Glucuronide Ezetimibe-glucuronide (Active Metabolite) Metabolism->Ezetimibe_Glucuronide Internal_Standard Ezetimibe-glucuronide-D4 (Internal Standard) Ezetimibe_Glucuronide->Internal_Standard Structural Analog

Caption: Relationship between Ezetimibe and its Glucuronide Metabolite.

References

Application Note and Protocol for Liquid-Liquid Extraction of Ezetimibe Phenoxy Glucuronide-D4 from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that is extensively metabolized to ezetimibe phenoxy glucuronide, its primary active metabolite.[1] Monitoring the levels of ezetimibe and its glucuronide metabolite in biological matrices such as urine is crucial for pharmacokinetic and bioequivalence studies. Ezetimibe phenoxy glucuronide-D4 is the deuterated stable isotope-labeled internal standard used for the quantitative analysis of ezetimibe phenoxy glucuronide. This application note provides a detailed protocol for the extraction of this compound from human urine using a liquid-liquid extraction (LLE) method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While many published methods utilize solid-phase extraction (SPE) for plasma samples, LLE offers a cost-effective and straightforward alternative for urine samples.[2][3]

Principle

This method involves the extraction of this compound from a urine matrix into an immiscible organic solvent. The selection of an appropriate solvent and pH conditions is critical to ensure efficient partitioning of the analyte from the aqueous urine sample into the organic phase. Following extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. The use of a deuterated internal standard, Ezetimibe-D4, is a common practice in LC-MS/MS assays to ensure high accuracy and precision.[4]

Materials and Reagents

  • This compound (Internal Standard)

  • Deionized Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl Tert-Butyl Ether (MTBE) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (Analytical grade)

  • Human Urine (drug-free)

  • Polypropylene centrifuge tubes (15 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions at desired concentrations.

Sample Preparation and Liquid-Liquid Extraction
  • Sample Thawing: Thaw frozen human urine samples at room temperature.

  • Aliquoting: Pipette 1.0 mL of the urine sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a specified amount of the this compound working solution to each urine sample to achieve the desired final concentration.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the urine sample to a slightly acidic or neutral range to optimize the extraction of the glucuronide metabolite.

  • Addition of Extraction Solvent: Add 5.0 mL of methyl tert-butyl ether (MTBE) to each tube. MTBE has been shown to be an effective solvent for the extraction of ezetimibe from biological matrices.[4][5]

  • Vortexing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 70:30, v/v) and vortex for 1 minute.[4][6]

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of Ezetimibe phenoxy glucuronide is typically performed using a reversed-phase C18 column and a mobile phase consisting of acetonitrile and water with a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency.[2][6] Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Negative ionization mode is generally preferred for the detection of ezetimibe and its glucuronide metabolite.[2][6]

ParameterRecommended Condition
Chromatographic Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[4]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative[2][6]
MRM Transition (Ezetimibe Glucuronide) m/z 584.5 → 271.0[6]
MRM Transition (Ezetimibe) m/z 408.4 → 271.0[6]

Data Presentation

The following table summarizes typical performance data for the analysis of ezetimibe and its glucuronide metabolite from biological fluids, primarily plasma, as detailed data for urine LLE is less common in the reviewed literature. These values can serve as a benchmark for method validation.

AnalyteMatrixExtraction MethodRecovery (%)LLOQ (ng/mL)Linearity (ng/mL)Reference
EzetimibePlasmaLLE85.23 - 96.320.10.1 - 20[4]
Ezetimibe GlucuronidePlasmaSPE>85% (Implied)0.50.5 - 200[6]
EzetimibePlasmaLLE85.20 ± 1.620.200.20 - 48[7]

Visualization of the Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis urine_sample 1. Urine Sample (1 mL) spike_is 2. Spike with Ezetimibe Glucuronide-D4 urine_sample->spike_is add_solvent 3. Add MTBE (5 mL) spike_is->add_solvent vortex 4. Vortex (5 min) add_solvent->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer_organic 6. Transfer Organic Layer centrifuge->transfer_organic evaporate 7. Evaporate to Dryness transfer_organic->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial 9. Transfer to Autosampler Vial reconstitute->transfer_vial lcms_analysis 10. LC-MS/MS Analysis transfer_vial->lcms_analysis

Caption: Workflow for LLE of this compound from Urine.

Conclusion

This application note provides a comprehensive protocol for the liquid-liquid extraction of this compound from human urine. The described method is straightforward, cost-effective, and suitable for quantitative analysis by LC-MS/MS in a research or clinical setting. The provided parameters and workflow diagrams serve as a robust starting point for method development and validation.

References

Application Notes and Protocols: Ezetimibe Phenoxy Glucuronide-D4 in Bioequivalence Studies of Ezetimibe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ezetimibe Phenoxy Glucuronide-D4 as an internal standard in bioequivalence studies of Ezetimibe. The following sections detail the analytical methodology, experimental protocols, and relevant pharmacokinetic data, adhering to regulatory guidelines for such studies.

Introduction

Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. Following oral administration, ezetimibe is rapidly and extensively metabolized in the intestinal wall and liver to its pharmacologically active metabolite, ezetimibe phenoxy glucuronide.[1][2] Both ezetimibe and its glucuronide metabolite undergo enterohepatic recirculation. For bioequivalence assessment, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend measuring both unconjugated ezetimibe and total ezetimibe (the sum of ezetimibe and ezetimibe glucuronide) in plasma.[3]

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of the primary active metabolite of ezetimibe and serves as an ideal internal standard for the quantification of ezetimibe and its glucuronide metabolite in plasma samples.[4] Its use helps to correct for variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic data in bioequivalence studies.[4]

Experimental Protocols

A sensitive and reliable LC-MS/MS method is essential for the simultaneous determination of ezetimibe and ezetimibe glucuronide in human plasma. The following protocol is a synthesis of validated methods reported in the scientific literature.[5][6][7]

Materials and Reagents
  • Ezetimibe reference standard

  • Ezetimibe phenoxy glucuronide reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the typical LC-MS/MS conditions for the analysis of ezetimibe and ezetimibe glucuronide.

ParameterCondition
HPLC Column Agilent Extend C18 (or equivalent)[5][6]
Mobile Phase Acetonitrile:Water with 0.08% Formic Acid (70:30, v/v)[5][6]
Flow Rate 0.8 mL/min[5][6]
Injection Volume 10 µL
Column Temperature Ambient
Ionization Mode Negative Electrospray Ionization (ESI-)[5][6]
Detection Mode Multiple Reaction Monitoring (MRM)[5][6]
MRM Transitions Ezetimibe: m/z 408.4 → 271.0[5][6]
Ezetimibe Glucuronide: m/z 584.5 → 271.0[5][6]
This compound: m/z 588.5 → 271.0 (representative)
Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of this compound working solution.

  • Vortexing: Vortex the mixture for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is vortex1 Vortex is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute Analytes spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc HPLC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Diagram of the analytical workflow from sample preparation to LC-MS/MS analysis.

Bioequivalence Study Design and Pharmacokinetic Analysis

As per FDA and EMA guidelines, a typical bioequivalence study for ezetimibe is a single-dose, two-treatment, two-period, crossover study in healthy subjects under fasting conditions.[8][3]

Study Conduct
  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Treatments:

    • Test Product: Generic Ezetimibe 10 mg tablet.

    • Reference Product: Innovator Ezetimibe 10 mg tablet.

  • Washout Period: A sufficient washout period between the two treatment periods.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and up to 72-96 hours after drug administration.[9][10]

Pharmacokinetic Parameters

The following pharmacokinetic parameters are calculated for unconjugated ezetimibe and total ezetimibe:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis

The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00% for both unconjugated and total ezetimibe to establish bioequivalence.[3]

G cluster_pathway Ezetimibe Metabolism and Analysis Ezetimibe Ezetimibe (Oral) Metabolism Intestinal & Hepatic Glucuronidation Ezetimibe->Metabolism Plasma Plasma Compartment Ezetimibe->Plasma Eze_G Ezetimibe Phenoxy Glucuronide (Active) Metabolism->Eze_G Eze_G->Plasma Analysis LC-MS/MS Analysis Plasma->Analysis Measure Unconjugated Ezetimibe & Total Ezetimibe

Simplified diagram of Ezetimibe's metabolic pathway and analytical measurement.

Quantitative Data Summary

The following tables present representative pharmacokinetic data from bioequivalence and pharmacokinetic studies of ezetimibe.

Table 1: Pharmacokinetic Parameters of Ezetimibe and Total Ezetimibe (Mean ± SD)

AnalyteCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)t1/2 (h)
Ezetimibe4.9 ± 1.6102.1 ± 31.45.2 ± 6.426.4 ± 28.8
Total Ezetimibe48.5 ± 17.3478.8 ± 170.01.5 ± 0.922.5 ± 11.0
Data from a study in Chinese healthy volunteers after a single 10 mg oral dose.[11]

Table 2: Bioequivalence Assessment of a Test vs. Reference Ezetimibe Product

AnalyteParameterGeometric Mean Ratio (Test/Ref) %90% Confidence Interval
Unconjugated EzetimibeCmax108.9698.56 - 120.51
AUC0-t98.1392.01 - 104.66
Total EzetimibeCmax91.0585.29 - 97.19
AUC0-t97.1490.41 - 104.38
Representative data showing the 90% CIs fall within the 80-125% acceptance range.[2][10]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of ezetimibe and its active glucuronide metabolite in human plasma. This methodology is essential for conducting bioequivalence studies that meet the stringent requirements of regulatory agencies, ultimately ensuring the therapeutic equivalence of generic ezetimibe products. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals involved in the development and analysis of ezetimibe formulations.

References

Application Note: High-Throughput Analysis of Ezetimibe Phenoxy Glucuronide-D4 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Ezetimibe phenoxy glucuronide-D4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ezetimibe phenoxy glucuronide is the primary active metabolite of Ezetimibe, a lipid-lowering agent that inhibits the absorption of cholesterol.[1] The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and drug metabolism studies to ensure accurate quantification. This document provides detailed protocols for sample preparation, LC-MS/MS conditions, and data analysis, featuring Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that is extensively metabolized to Ezetimibe phenoxy glucuronide in the small intestine and liver. This glucuronide metabolite is pharmacologically active and contributes significantly to the overall lipid-lowering effect of the drug. Accurate and reliable quantification of Ezetimibe and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.

This application note provides a comprehensive LC-MS/MS method for the analysis of this compound, including optimized MRM transitions and detailed experimental procedures.

Quantitative Data: MRM Transitions

The successful application of LC-MS/MS for quantitative analysis relies on the selection of specific precursor and product ion transitions for the analyte and internal standard. The following table summarizes the key MRM parameters for Ezetimibe, its non-deuterated glucuronide metabolite, and the deuterated internal standards. The proposed transition for this compound is based on the fragmentation of the non-deuterated analog and the deuterated aglycone.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative FragmentationIonization Mode
Ezetimibe408.0270.8[M-H]⁻Negative
Ezetimibe-D4412.1270.8[M-H]⁻Negative
Ezetimibe phenoxy glucuronide584.5271.0[M-H]⁻Negative
This compound 588.6 270.8 [M-H]⁻ Negative

Note: The precursor ion for this compound is calculated based on its molecular weight of 589.57 g/mol ([M-H]⁻). The product ion is inferred from the fragmentation of Ezetimibe-D4.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of plasma sample, add 50 µL of this compound working solution (as internal standard).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18, 100 mg).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: C18 analytical column (e.g., 50 x 2.0 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.20 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 30% B

    • 2.6-4.0 min: 30% B

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Ion Spray Voltage: -4500 V.

  • Source Temperature: 650°C.

  • Curtain Gas: 20 psi.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 50 psi.

  • Declustering Potential (DP): -75 V (for Ezetimibe-D4, to be optimized for the glucuronide).

  • Collision Energy (CE): A starting point of -22 eV is recommended for the fragmentation of the Ezetimibe-D4 moiety, based on published data for Ezetimibe-D4.[2] This parameter should be optimized for this compound to achieve maximum signal intensity for the desired product ion.

  • Dwell Time: 150 ms per transition.

Visualizations

Ezetimibe Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway of Ezetimibe and the general workflow for its analysis using LC-MS/MS.

Ezetimibe_Metabolism Ezetimibe Ezetimibe Glucuronidation UDP-Glucuronosyltransferase (UGT1A1, UGT1A3, UGT2B15) Ezetimibe->Glucuronidation Intestine & Liver Ezetimibe_Glucuronide Ezetimibe Phenoxy Glucuronide Glucuronidation->Ezetimibe_Glucuronide

Caption: Metabolic pathway of Ezetimibe to its active glucuronide metabolite.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike SPE Solid Phase Extraction Spike->SPE LC Liquid Chromatography (Separation) SPE->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quant Quantification MS->Quant

Caption: General workflow for the analysis of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The use of Multiple Reaction Monitoring ensures high selectivity and sensitivity, making this method suitable for a wide range of applications in drug development and clinical research. The provided protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers and scientists. It is recommended to perform a full method validation according to the relevant regulatory guidelines before analyzing study samples.

References

Application Note: Chromatographic Separation of Ezetimibe and Ezetimibe Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active metabolite, ezetimibe-glucuronide.[1][2] Both ezetimibe and ezetimibe-glucuronide are responsible for the drug's therapeutic effect.[1] Therefore, a robust and sensitive bioanalytical method for the simultaneous quantification of both ezetimibe and ezetimibe-glucuronide in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ezetimibe and ezetimibe phenoxy glucuronide (as its deuterated internal standard analog) in human plasma.

Principle

The method employs a simple and efficient extraction of ezetimibe, ezetimibe glucuronide, and their deuterated internal standards from human plasma, followed by chromatographic separation on a C18 reverse-phase column and subsequent detection by tandem mass spectrometry. The use of stable isotope-labeled internal standards, Ezetimibe-D4 and Ezetimibe phenoxy glucuronide-D4, ensures high accuracy and precision of the quantification.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma.[3][4][5]

  • Materials:

    • Human plasma samples

    • Ezetimibe and Ezetimibe Glucuronide standards

    • Ezetimibe-D4 and this compound internal standards

    • Solid-phase extraction (SPE) cartridges

    • Methanol

    • Acetonitrile

    • Water (LC-MS grade)

    • Formic acid

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution (containing Ezetimibe-D4 and this compound).

    • Vortex the mixture for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

The following conditions are a composite of several validated methods for the analysis of ezetimibe and its glucuronide metabolite.[2][3][4][5]

Table 1: LC-MS/MS System Parameters

ParameterValue
Chromatographic System
HPLC SystemAgilent 1200 Series or equivalent
ColumnAgilent Extend C18 (50 x 2.0 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile:0.1% Formic Acid in Water (70:30, v/v)
Flow Rate0.20 - 0.8 mL/min
Column Temperature35°C
Injection Volume5 - 20 µL
Mass Spectrometer
InstrumentAPI 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsSee Table 2
Dwell Time150 ms per transition
Declustering Potential-75 V for Ezetimibe and IS
Collision Energy-22 eV for Ezetimibe and IS

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ezetimibe408.0270.8
Ezetimibe Glucuronide584.5271.0[3][4]
Ezetimibe-D4 (IS)412.1275.1
This compound (IS)588.5 (projected)275.0 (projected)

Note: The MRM transitions for this compound are projected based on the structure and fragmentation pattern of the non-deuterated compound and its deuterated parent drug.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated method for the quantification of Ezetimibe and Ezetimibe Glucuronide.

Table 3: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Ezetimibe0.1 - 20[3][4]0.1> 0.999[2]
Ezetimibe Glucuronide0.5 - 200[3][4]0.5> 0.99

Table 4: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Ezetimibe0.31.50[2]3.32[2]Within ±15%
44.27[2]2.76[2]Within ±15%
161.08[2]1.69[2]Within ±15%
Ezetimibe GlucuronideLow QC< 9.0< 8.7Within ±15%
Mid QC< 9.0< 8.7Within ±15%
High QC< 9.0< 8.7Within ±15%

Visualizations

experimental_workflow plasma Plasma Sample is_addition Add Internal Standards (Ezetimibe-D4 & this compound) plasma->is_addition spe Solid-Phase Extraction is_addition->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Quantification lcms->data

Caption: Sample preparation and analysis workflow.

logical_relationship ezetimibe Ezetimibe glucuronidation Glucuronidation (UGT1A1, UGT1A3, UGT2B15) ezetimibe->glucuronidation Metabolism ezetimibe_g Ezetimibe Glucuronide (Active Metabolite) glucuronidation->ezetimibe_g

Caption: Metabolic pathway of Ezetimibe.

References

Application Note: Quantitative Analysis of Ezetimibe and its Metabolites in Tissue Samples using a Deuterated (D4) Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a lipid-lowering drug that inhibits the absorption of dietary and biliary cholesterol from the small intestine. Following administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the intestinal wall and liver, to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][2][3] Understanding the tissue distribution and concentration of ezetimibe and its active metabolite is crucial for preclinical and clinical drug development to evaluate efficacy, metabolism, and potential off-target effects. This application note provides a detailed protocol and analytical method for the simultaneous quantification of ezetimibe and its metabolites in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ezetimibe-d4 as an internal standard.

Metabolic Pathway of Ezetimibe

Ezetimibe undergoes extensive phase II metabolism, primarily through glucuronidation, in the small intestine and liver. The major metabolic pathway involves the conjugation of the phenolic hydroxyl group of ezetimibe with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form ezetimibe-glucuronide.[1][2] This metabolite is pharmacologically active and undergoes enterohepatic recycling, contributing to the long half-life of the drug.[3] Minimal oxidative metabolism (a phase I reaction) has been observed.[4]

Ezetimibe_Metabolism cluster_absorption Small Intestine / Liver cluster_metabolism Metabolism cluster_excretion Elimination Ezetimibe Ezetimibe Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Ezetimibe_Glucuronide UGT Enzymes (e.g., UGT1A1, UGT1A3, UGT2B15) Excretion Biliary and Renal Excretion Ezetimibe_Glucuronide->Excretion

Caption: Metabolic pathway of ezetimibe.

Experimental Protocols

This section outlines a general procedure for the analysis of ezetimibe and its metabolites in tissue samples. Researchers should note that optimization of these protocols for specific tissue types is recommended.

Materials and Reagents
  • Ezetimibe analytical standard

  • Ezetimibe-glucuronide analytical standard

  • Ezetimibe-d4 (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Phosphate-buffered saline (PBS)

  • Homogenization beads (e.g., stainless steel beads)

  • Ultrapure water

Tissue Sample Preparation: Homogenization
  • Accurately weigh the frozen tissue sample (e.g., 10-300 mg).

  • Optional: Wash the tissue with ice-cold PBS to remove external contaminants.

  • Place the tissue sample into a bead lysis tube.

  • Add a volume of homogenization buffer (e.g., PBS or a buffer suitable for the downstream application) equivalent to 2-4 times the tissue weight.

  • Add a volume of homogenization beads equal to the mass of the tissue.

  • Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender®) at a medium to high speed for 4-6 minutes.[5]

  • Visually inspect the sample for complete homogenization. If necessary, repeat the homogenization step.

  • Centrifuge the homogenate to pellet the beads and cellular debris.

  • Collect the supernatant for the extraction procedure.

Sample Extraction: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup, particularly for liver S9 fractions and homogenates.

  • To a 100 µL aliquot of the tissue homogenate supernatant, add 20 µL of the internal standard working solution (Ezetimibe-d4).

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow start Tissue Sample Collection homogenization Tissue Homogenization (Bead Mill) start->homogenization is_addition Addition of Ezetimibe-d4 (Internal Standard) homogenization->is_addition extraction Protein Precipitation (Ice-cold Acetonitrile) is_addition->extraction centrifugation Centrifugation extraction->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis quantification Data Quantification analysis->quantification

Caption: Experimental workflow for tissue analysis.

LC-MS/MS Method

The following parameters are provided as a starting point and are based on established methods for the analysis of ezetimibe in plasma.[2][6][7] Method optimization for tissue matrices is recommended.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reverse-phase (e.g., 50 x 2.0 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water or 10mM Ammonium formate
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 70:30 v/v Mobile Phase B:A)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35 - 40 °C
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage -4500 V
Temperature 500 - 650 °C
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ezetimibe 408.0 - 408.4270.8 - 271.1
Ezetimibe-Glucuronide 584.5271.0
Ezetimibe-d4 (IS) 412.0 - 412.1270.8 - 275.1

Note: The specific mass transitions may vary slightly depending on the instrument and tuning.

Data Presentation and Quantitative Analysis

Calibration curves should be prepared in the corresponding blank tissue matrix homogenate to account for matrix effects. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Method Validation Parameters for Plasma (for reference)

The following table summarizes typical validation parameters for the analysis of ezetimibe in human plasma, which can serve as a benchmark for tissue method development.

ParameterEzetimibeEzetimibe-GlucuronideReference
Linearity Range (ng/mL) 0.1 - 200.5 - 200[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.075 - 0.10.5 - 1[6][8]
Intra-day Precision (%CV) < 8.6< 9.0[6]
Inter-day Precision (%CV) < 12.8< 8.7[6]
Extraction Recovery (%) 85.2 - 96.3-[2]
Matrix Effect Evaluation

The assessment of matrix effects is critical in tissue analysis due to the complexity of the biological matrix. The post-extraction spike method is recommended to quantitatively assess the impact of the matrix on analyte ionization. A matrix factor of <1 indicates ion suppression, while a factor of >1 suggests ion enhancement. The use of a stable isotope-labeled internal standard like ezetimibe-d4 is crucial to compensate for these effects.[9]

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of ezetimibe and its metabolites in tissue samples. The use of a deuterated internal standard (ezetimibe-d4) is essential for accurate and precise quantification by compensating for matrix effects and variations in sample processing. The provided protocols for tissue homogenization, sample extraction, and LC-MS/MS parameters serve as a strong foundation for researchers in drug metabolism and pharmacokinetics to further investigate the tissue disposition of ezetimibe. Method validation specific to each tissue type is a critical step to ensure data reliability.

References

Protocol for the Preparation of Ezetimibe Phenoxy Glucuronide-D4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Ezetimibe phenoxy glucuronide-D4 stock solutions for use in research and developmental settings. Adherence to this protocol will ensure the accurate and consistent preparation of stock solutions for various analytical applications.

Materials and Equipment

Materials
  • This compound (Solid, white to off-white)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Amber glass vials with PTFE-lined screw caps

  • Pipette tips

  • Argon or Nitrogen gas (optional)

Equipment
  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate PPE at all times.

  • This compound is hygroscopic; minimize exposure to atmospheric moisture.[1]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₃₀H₂₅D₄F₂NO₉[2]
Molecular Weight589.57 g/mol [2]
Purity (by HPLC)89.34%[2]
Isotopic Enrichment99.2%[2]
AppearanceWhite to off-white solid[2]
Storage (Solid)-20°C for 3 years[2]
Storage (in Solvent)-80°C for 6 months; -20°C for 1 month[2][3]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of a 1 mg/mL stock solution. Adjustments can be made for different desired concentrations.

Pre-analysis and Calculations
  • Correction for Purity: It is crucial to correct for the purity of the solid material to achieve an accurate final concentration. Use the following formula:

    Mass to weigh (mg) = (Desired Concentration (mg/mL) x Desired Volume (mL)) / (Purity / 100)

    Example for 1 mL of a 1 mg/mL solution with 89.34% purity: Mass to weigh (mg) = (1 mg/mL x 1 mL) / (89.34 / 100) = 1.119 mg

Stock Solution Preparation Workflow

G Diagram 1: this compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to Room Temperature B Calculate Required Mass (Correct for Purity) A->B 1 C Weigh Compound on Analytical Balance B->C 2 D Add Solvent (e.g., DMSO) to the Weighed Compound C->D 3 E Vortex to Mix D->E 4 F Sonicate Briefly (if necessary) E->F 5 G Ensure Complete Dissolution F->G 6 H Aliquot into Amber Vials G->H 7 I Optional: Overlay with Inert Gas (Ar/N2) H->I 8 J Store at -80°C or -20°C I->J 9

Diagram 1: Workflow for the preparation of this compound stock solution.

Step-by-Step Procedure
  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation, as the compound is hygroscopic.[1]

  • Weighing: In a fume hood, accurately weigh the calculated mass of the compound into an amber glass vial.

  • Solubilization:

    • Add the desired volume of solvent (e.g., DMSO or Methanol) to the vial.[3] For example, to prepare a 1 mg/mL solution with 1.119 mg of compound, add 1 mL of solvent.

    • Cap the vial securely.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has completely dissolved.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use amber vials.

    • (Optional but recommended) For long-term stability, overlay the solution with an inert gas like argon or nitrogen before capping.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Preparation of Working Solutions

Working solutions can be prepared by diluting the stock solution with an appropriate solvent. For example, a research article on ezetimibe analysis used 50% methanol for further dilutions of the internal standard stock.[4]

Working Solution Preparation Workflow

G Diagram 2: Preparation of Working Solutions from Stock A Thaw Stock Solution at Room Temperature B Calculate Dilution Volume A->B C Pipette Stock Solution into Diluent B->C D Vortex to Mix C->D E Use Immediately or Store Appropriately D->E

Diagram 2: General workflow for preparing working solutions from a stock solution.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound stock solutions. Accurate weighing, correction for purity, and proper storage are critical for maintaining the integrity and concentration of the prepared solutions. Always refer to the supplier's Certificate of Analysis for lot-specific information.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects on Ezetimibe Phenoxy Glucuronide-D4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Ezetimibe phenoxy glucuronide-D4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte, this compound.

Q2: Why is this compound used as an internal standard, and is it susceptible to matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction. However, even SIL-IS can be affected by matrix effects, and differential matrix effects between the analyte and the IS can occur, leading to quantification errors.

Q3: What are the common sources of matrix effects in biological samples for this assay?

A3: Common sources include phospholipids, salts, endogenous metabolites, and anticoagulants (e.g., heparin) in plasma or serum samples. The choice of sample preparation technique, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can significantly influence the extent of matrix effects.

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte/IS spiked into an extracted blank matrix with the peak area of the analyte/IS in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.

Q5: What is an acceptable range for the internal standard normalized matrix factor?

A5: Regulatory guidelines generally consider a method to be free from significant matrix effects if the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the biological matrix is ≤15%.

Troubleshooting Guides

Issue 1: High Variability in this compound Signal Across Different Samples

Possible Cause: Inconsistent matrix effects between individual samples or lots of biological matrix.

Troubleshooting Steps:

  • Evaluate Matrix Factor Across Multiple Lots: Analyze at least six to eight different lots of the biological matrix to assess the inter-lot variability of the matrix effect.

  • Optimize Sample Preparation: If significant variability is observed, refine the sample preparation method. Consider switching from protein precipitation to a more selective technique like LLE or SPE to remove interfering components.

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Post-Column Infusion Experiment: Conduct a post-column infusion experiment (see Experimental Protocol 1) to identify the regions of the chromatogram where significant ion suppression or enhancement occurs. Adjust the chromatography to move the analyte peak away from these regions.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Possible Cause: Differential matrix effects between the analyte (Ezetimibe phenoxy glucuronide) and the internal standard (this compound).

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the analyte and the internal standard are co-eluting perfectly. Even a slight chromatographic shift can lead to differential matrix effects.

  • Standard Addition Method: For a definitive assessment and correction, employ the method of standard additions (see Experimental Protocol 2). This method can correct for matrix effects that are specific to individual samples.

  • Investigate IS Response: Monitor the absolute peak area of this compound across the batch. A consistent IS response suggests that it is adequately compensating for matrix effects. Significant variation may indicate a problem with the IS or the method.

Quantitative Data Summary

The following table summarizes representative quantitative data for the internal standard (IS) normalized matrix factor for the analysis of total ezetimibe (after enzymatic hydrolysis of the glucuronide) using Ezetimibe-D4 as the internal standard in human plasma. This data provides a strong indication of the expected performance when using a deuterated internal standard for ezetimibe-related compounds.

Analyte ConcentrationBiological MatrixNumber of LotsMean IS Normalized Matrix Factor%CVReference
Low QCHuman Plasma8 (including hemolytic and lipemic)0.96 - 1.05≤2.9[1]
High QCHuman Plasma8 (including hemolytic and lipemic)0.96 - 1.05≤2.9[1]

Experimental Protocols

Experimental Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

  • Set up the LC-MS/MS system as you would for your analytical run.

  • Using a T-connector, infuse the this compound solution post-column into the mobile phase stream entering the mass spectrometer.

  • Once a stable baseline signal for the infused standard is achieved, inject a blank, extracted sample of the biological matrix.

  • Monitor the signal of the infused standard throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.

Experimental Protocol 2: Method of Standard Additions for Correcting Matrix Effects

Objective: To accurately quantify Ezetimibe phenoxy glucuronide in the presence of significant and variable matrix effects.

Methodology:

  • Divide a single unknown sample into several equal aliquots.

  • Keep one aliquot as is (the "zero-addition" sample).

  • To the remaining aliquots, add known, increasing amounts of an Ezetimibe phenoxy glucuronide standard solution.

  • Add a constant amount of this compound internal standard to all aliquots.

  • Process and analyze all aliquots using the established LC-MS/MS method.

  • Create a calibration curve by plotting the measured peak area ratio (analyte/IS) against the concentration of the added standard.

  • Extrapolate the linear regression line to the x-axis (where the peak area ratio is zero). The absolute value of the x-intercept represents the endogenous concentration of Ezetimibe phenoxy glucuronide in the original sample.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Ezetimibe phenoxy glucuronide-D4 Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant ME_Eval Matrix Effect Evaluation Quant->ME_Eval ME_Eval->Extraction Optimization Required

Caption: Experimental workflow for quantifying this compound and evaluating matrix effects.

TroubleshootingLogic Start Inaccurate/Imprecise Results Check_IS Check IS Response Variability Start->Check_IS High_Var High Variability? Check_IS->High_Var Optimize_SamplePrep Optimize Sample Preparation (LLE/SPE) High_Var->Optimize_SamplePrep Yes Improve_Chromo Improve Chromatographic Separation High_Var->Improve_Chromo No Acceptable Results Acceptable Optimize_SamplePrep->Acceptable Post_Column Perform Post-Column Infusion Improve_Chromo->Post_Column Standard_Add Use Standard Addition Method Post_Column->Standard_Add Standard_Add->Acceptable

Caption: Troubleshooting flowchart for addressing matrix effects in this compound quantification.

References

Technical Support Center: Analysis of Ezetimibe Phenoxy Glucuronide-D4 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ezetimibe phenoxy glucuronide-D4 (E-PG-D4) from plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of E-PG-D4 from plasma.

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery of E-PG-D4 Inappropriate Extraction Method: E-PG-D4 is a polar molecule, and traditional liquid-liquid extraction (LLE) with non-polar solvents like methyl tert-butyl ether or ethyl acetate results in poor recovery (<10%).[1][2]- Switch to a more suitable extraction method: - Solid-Phase Extraction (SPE): SPE is a reliable method for purifying E-PG-D4 from plasma.[3][4] - Salting-Out Assisted Liquid-Liquid Extraction (SALLE): SALLE with acetonitrile has shown high extraction efficiency (>85%) for Ezetimibe glucuronide.[1][2] - Protein Precipitation (PPT): While offering high recovery, PPT may lead to significant matrix effects.[1]
Suboptimal pH during Extraction: The pH of the sample can influence the ionization state and solubility of E-PG-D4, affecting its partitioning into the extraction solvent. Glucuronides are generally more stable in slightly acidic conditions.[5]- Adjust the pH of the plasma sample: Acidification of the plasma prior to extraction can improve recovery. A common approach is to use a buffer, such as a 100mM sodium acetate buffer at pH 3.5.[6]
Inefficient Enzymatic Hydrolysis (if measuring total Ezetimibe-D4): Incomplete cleavage of the glucuronide moiety will lead to an underestimation of the total concentration.- Optimize hydrolysis conditions: - Enzyme Source and Concentration: The efficiency of β-glucuronidase can vary by source (e.g., Helix pomatia, E. coli).[7][8] The enzyme concentration should be optimized; for example, 1457 U/mL of plasma has been used.[8] - pH and Buffer: The optimal pH for β-glucuronidase activity is crucial and often substrate-dependent.[9][10] A common choice is a sodium acetate buffer at pH 4.5.[8] - Temperature and Incubation Time: Incubation at elevated temperatures (e.g., 50-55°C) can enhance hydrolysis efficiency.[8] The incubation time should be sufficient for complete reaction.
High Variability in Recovery Inconsistent Sample Handling: E-PG-D4, like other glucuronides, can be susceptible to degradation (hydrolysis) in the biological matrix, especially with improper storage or handling.[11][12][13]- Standardize sample collection and storage: - Immediate Processing/Freezing: Process plasma samples as soon as possible after collection. If storage is necessary, freeze samples at -70°C or lower.[5][6] - Control pH: Maintain a stable, slightly acidic pH to minimize spontaneous hydrolysis.[5] - Limit Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.[14]
Matrix Effects: Endogenous components in plasma can interfere with the ionization of E-PG-D4 in the mass spectrometer, leading to ion suppression or enhancement.[1][2]- Improve sample clean-up: Employ a more rigorous extraction method like SPE to remove interfering substances.[3] - Chromatographic Separation: Ensure adequate chromatographic separation of E-PG-D4 from co-eluting matrix components.[15] - Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard like E-PG-D4 is intended to compensate for matrix effects. However, if the matrix effect is severe and non-uniform, it can still introduce variability.
Poor Peak Shape in LC-MS/MS Analysis Suboptimal Chromatographic Conditions: Inappropriate mobile phase composition or column chemistry can lead to tailing or fronting of the analyte peak.- Optimize the mobile phase: A common mobile phase for Ezetimibe and its glucuronide is a mixture of acetonitrile and an acidic aqueous buffer (e.g., ammonium formate or formic acid).[3][4][6] - Select an appropriate column: A C18 column is frequently used for the separation of Ezetimibe and its metabolites.[3][6][16]
Sample Overload: Injecting too much sample onto the column can lead to peak distortion.- Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

1. What is the best extraction method for this compound from plasma?

The optimal extraction method depends on the specific requirements of your assay.

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is highly recommended for achieving high and consistent recovery of the polar E-PG-D4 metabolite (>85%).[1][2]

  • Solid-Phase Extraction (SPE) is also a very effective and reliable method that provides excellent sample clean-up, which can minimize matrix effects.[3][4]

  • Traditional Liquid-Liquid Extraction (LLE) with non-polar solvents is generally not suitable for E-PG-D4 due to its high polarity, resulting in low recovery.[1][2]

  • Protein Precipitation (PPT) can yield high recovery but often results in a dirtier extract with more significant matrix effects.[1]

2. How can I improve the efficiency of enzymatic hydrolysis of E-PG-D4?

To ensure complete hydrolysis of E-PG-D4 to Ezetimibe-D4 for "total" concentration measurement, consider the following factors:

  • Enzyme Selection: β-glucuronidase from different sources (e.g., Helix pomatia, E. coli) have different optimal conditions and efficiencies.[7][8]

  • pH: The pH of the reaction mixture is critical. An acidic pH, typically between 4.5 and 5.5, is often optimal for β-glucuronidase activity.[8][9]

  • Temperature: Increasing the incubation temperature to around 50-60°C can significantly speed up the reaction.[8][17]

  • Enzyme Concentration: The amount of enzyme should be sufficient to completely hydrolyze the analyte in the given time frame. This may need to be determined empirically.[7]

  • Incubation Time: Allow sufficient time for the hydrolysis to go to completion.

3. What are the key stability considerations for E-PG-D4 in plasma?

Glucuronide metabolites can be unstable and hydrolyze back to the parent compound.[11][12] To ensure the integrity of your samples:

  • pH Control: Maintain a slightly acidic pH in your plasma samples, as glucuronides are more stable under these conditions. Basic conditions can promote hydrolysis.[5][18]

  • Temperature: Store plasma samples at ultra-low temperatures (-70°C or -80°C) to minimize enzymatic and chemical degradation.[5][6]

  • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your samples.[14]

  • Prompt Processing: Analyze samples as quickly as possible after collection and extraction.

4. Can E-PG-D4 interfere with the measurement of Ezetimibe-D4?

Yes, in-source fragmentation of the glucuronide metabolite in the mass spectrometer's ion source can generate the same parent ion as the aglycone (the non-glucuronide part).[11][12][15] This can lead to an overestimation of the parent compound. To mitigate this:

  • Chromatographic Separation: Achieve good chromatographic separation between E-PG-D4 and Ezetimibe-D4. This ensures that any in-source fragmentation of the glucuronide does not co-elute with the parent analyte.[15]

Quantitative Data Summary

The following tables summarize recovery data for Ezetimibe and its glucuronide from plasma using different extraction methods as reported in the literature.

Table 1: Recovery of Ezetimibe and its Glucuronide using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

AnalyteRecovery (%)Reference
Ezetimibe-Glucuronide> 85%[1][2]
Ezetimibe> 70%[1]

Table 2: Recovery of Ezetimibe using Liquid-Liquid Extraction (LLE)

AnalyteExtraction SolventRecovery (%)Reference
Total EzetimibeDiethyl ether and Dichloromethane (70:30 v/v)80.6%[6]
Free EzetimibeMethyl tert-butyl ether96.14%[19]
Total EzetimibeMethyl tert-butyl ether64.11%[19]
EzetimibeMethyl tert-butyl ether85.23% - 96.32%[20]

*Total Ezetimibe measured after enzymatic hydrolysis.

Experimental Protocols

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for E-PG-D4

This protocol is adapted from methodologies showing high recovery for Ezetimibe glucuronide.[1][2]

  • Sample Preparation: To 100 µL of plasma in a polypropylene tube, add the internal standard solution.

  • Protein Precipitation: Add 200 µL of acetonitrile (a 2:1 ratio of solvent to plasma) to precipitate proteins. Vortex for 1 minute.

  • Salting-Out: Add a saturated salt solution (e.g., ammonium sulfate or sodium chloride) to induce phase separation.

  • Extraction: Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer (acetonitrile) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis for Total Ezetimibe-D4 Measurement

This protocol is based on optimized conditions for the hydrolysis of Ezetimibe glucuronide.[6][8]

  • Sample Aliquoting: Take a 300 µL aliquot of the plasma sample.

  • Buffer Addition: Add 0.3 mL of 100 mM sodium acetate buffer (pH 3.5 - 4.5).

  • Enzyme Addition: Add 50 µL of β-Glucuronidase enzyme solution (e.g., from Helix pomatia, with an activity of approximately 50,000 units/mL).

  • Incubation: Vortex the mixture and incubate at 50-55°C for a predetermined optimal time (e.g., 1-4 hours).

  • Termination: Stop the reaction by adding a solvent like acetonitrile or by proceeding directly to the extraction step.

  • Extraction: Proceed with an appropriate extraction method (e.g., LLE or SPE) to isolate the now hydrolyzed Ezetimibe-D4.

Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis plasma Plasma Sample (containing E-PG-D4) add_is Add Internal Standard (if not E-PG-D4) plasma->add_is ph_adjust pH Adjustment (e.g., Acetate Buffer) add_is->ph_adjust extraction Extraction (SPE or SALLE) ph_adjust->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data G start Low E-PG-D4 Recovery check_method Is the extraction method suitable for polar glucuronides? start->check_method is_lle Using non-polar LLE? check_method->is_lle Yes check_hydrolysis Is enzymatic hydrolysis step involved and complete? check_method->check_hydrolysis No switch_method Switch to SPE or SALLE is_lle->switch_method Yes is_lle->check_hydrolysis No optimize_hydrolysis Optimize pH, temperature, enzyme concentration, and time check_hydrolysis->optimize_hydrolysis No/Unsure check_ph Is sample pH optimized for extraction? check_hydrolysis->check_ph Yes adjust_ph Acidify sample prior to extraction check_ph->adjust_ph No check_stability Review sample handling and storage check_ph->check_stability Yes G hydrolysis Enzymatic Hydrolysis Efficiency ph pH hydrolysis->ph temp Temperature hydrolysis->temp enzyme Enzyme hydrolysis->enzyme time Incubation Time hydrolysis->time ph_detail Optimal range is often acidic (pH 4.5-5.5) ph->ph_detail temp_detail Higher temps (50-60°C) increase activity temp->temp_detail enzyme_detail Source (e.g., H. pomatia) and concentration are key enzyme->enzyme_detail time_detail Must be sufficient for complete reaction time->time_detail

References

Technical Support Center: Ezetimibe Phenoxy Glucuronide-D4 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak shape issues encountered during the HPLC analysis of Ezetimibe Phenoxy Glucuronide-D4.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed with this compound?

The most frequently encountered peak shape problems during the analysis of this compound are peak tailing, peak broadening, and occasionally peak splitting. These issues can compromise the accuracy and precision of quantification by affecting peak integration and resolution from other components in the sample matrix.[1][2]

Q2: Why is my this compound peak tailing?

Peak tailing for polar, ionizable compounds like glucuronides is often attributed to secondary interactions with the stationary phase.[2][3] Specific causes can include:

  • Residual Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar glucuronide moiety, leading to tailing.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, increasing its interaction with the stationary phase and causing tailing.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can create active sites that cause peak tailing.[2]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, resulting in inconsistent peak shapes.[1]

Q3: What causes my this compound peak to be broad?

Broad peaks can be a sign of several issues, including:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.[2]

  • High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can increase dead volume, causing peaks to broaden.

  • Inappropriate Mobile Phase Composition: A mobile phase that is too "weak" (low organic content) can result in long retention times and broad peaks.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to broaden. It is always recommended to dissolve and inject samples in the mobile phase whenever possible.[4]

Q4: Why am I seeing split peaks for this compound?

Split peaks are typically caused by a disruption in the sample path.[2] This can be due to:

  • Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[1]

  • Column Void: A void or channel in the column packing material can create two different paths for the analyte to travel, resulting in a split peak.[2]

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH and Buffer Strength start->check_mobile_phase adjust_ph Adjust pH (e.g., add 0.1% formic acid) or Increase Buffer Concentration check_mobile_phase->adjust_ph Incorrect? check_column Evaluate Column Condition check_mobile_phase->check_column Correct end_good Peak Shape Improved adjust_ph->end_good flush_column Flush Column with a Strong Solvent check_column->flush_column Contaminated? replace_column Replace Column check_column->replace_column Old/Degraded? check_sample_solvent Check Sample Solvent check_column->check_sample_solvent OK flush_column->end_good replace_column->end_good change_solvent Dissolve Sample in Mobile Phase check_sample_solvent->change_solvent Too Strong? end_bad Issue Persists - Consult Further check_sample_solvent->end_bad OK change_solvent->end_good

Caption: A flowchart for troubleshooting peak tailing issues.

Experimental Protocol: Mobile Phase Adjustment

  • Objective: To mitigate secondary silanol interactions and improve peak shape.

  • Procedure:

    • Prepare the aqueous component of the mobile phase with a small amount of an acidic modifier. A common starting point is 0.1% formic acid or 10mM ammonium formate.[5][6]

    • Ensure the mobile phase is thoroughly mixed and degassed before use.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

  • Expected Outcome: The acidic modifier will suppress the ionization of residual silanol groups on the stationary phase, reducing their interaction with the analyte and resulting in a more symmetrical peak.

Guide 2: Troubleshooting Broad Peaks

This guide outlines steps to identify and resolve the causes of peak broadening.

Troubleshooting Logic for Broad Peaks

start Broad Peak Observed check_system Inspect System for Leaks and Dead Volume start->check_system fix_connections Tighten Fittings, Shorten Tubing check_system->fix_connections Leaks/Excess Volume? check_column_health Assess Column Performance check_system->check_column_health OK end_good Peak Shape Improved fix_connections->end_good replace_guard Replace Guard Column check_column_health->replace_guard Guard Column Old? replace_column Replace Analytical Column check_column_health->replace_column Column Degraded? optimize_mobile_phase Optimize Mobile Phase Strength check_column_health->optimize_mobile_phase OK replace_guard->end_good replace_column->end_good increase_organic Increase Organic Solvent Percentage optimize_mobile_phase->increase_organic Too Weak? end_bad Issue Persists optimize_mobile_phase->end_bad OK increase_organic->end_good

Caption: A decision tree for troubleshooting broad HPLC peaks.

Experimental Protocol: Column Flushing and Regeneration

  • Objective: To remove strongly retained contaminants from the column that can cause peak broadening.

  • Procedure:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a C18 column is:

      • Mobile phase without buffer (e.g., water/acetonitrile)

      • 100% Water

      • Isopropanol

      • Hexane (if dealing with very non-polar contaminants, followed by isopropanol again)

      • 100% Acetonitrile

    • Flush with each solvent for at least 20 column volumes.

    • Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Expected Outcome: Removal of contaminants should restore column performance, resulting in sharper peaks.

Data Summary Tables

Table 1: Recommended Starting HPLC Conditions for this compound

ParameterRecommended ConditionReference
Column C18, ≤ 5 µm particle size (e.g., 150 x 4.6 mm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Formate[5][6]
Mobile Phase B Acetonitrile[5][6]
Gradient Start with a lower percentage of B and ramp up as needed
Flow Rate 0.8 - 1.2 mL/min[5][8]
Column Temperature 30 - 40 °C[7]
Injection Volume 5 - 20 µL
Sample Solvent Mobile Phase or a weaker solvent[4]

Table 2: Troubleshooting Summary for Peak Shape Issues

IssuePossible CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd acidic modifier to mobile phase (e.g., 0.1% formic acid).
Column contaminationFlush column with a strong solvent.
Mobile phase pH incorrectAdjust pH of the mobile phase.
Broad Peaks Column degradationReplace the column.
Sample solvent too strongDissolve sample in mobile phase.
Dead volume in systemCheck and tighten all fittings; use shorter tubing.
Split Peaks Partially blocked column fritBack-flush the column or replace the frit.
Column voidReplace the column.
Sample solvent incompatibilityEnsure sample solvent is miscible with the mobile phase.

References

Technical Support Center: Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with the adsorption of Ezetimibe phenoxy glucuronide-D4 to laboratory ware during experimental procedures.

Troubleshooting Guide

This guide addresses common problems and provides systematic steps to identify and resolve issues related to compound loss due to non-specific binding.

Issue: Low or Inconsistent Analyte Recovery

If you are experiencing lower than expected concentrations or high variability in your results when working with this compound, adsorption to labware may be a contributing factor.

G cluster_0 Troubleshooting Workflow start Low or Inconsistent Recovery of This compound check_compound Verify Compound Integrity and Standard Solution Accuracy start->check_compound evaluate_labware Evaluate Labware Material (PP, Glass, Low-Bind) check_compound->evaluate_labware If standards are accurate test_solvents Assess Solvent Effects (e.g., Acetonitrile, Methanol Content) evaluate_labware->test_solvents use_additives Consider Additives (e.g., non-ionic surfactant) test_solvents->use_additives optimize_conditions Optimize Incubation Time and Temperature use_additives->optimize_conditions implement_changes Implement Optimized Protocol: - Use Low-Bind Labware - Pre-condition Surfaces - Use Optimal Solvent optimize_conditions->implement_changes validate Validate Method and Confirm Recovery implement_changes->validate

Caption: Troubleshooting workflow for low analyte recovery.

Q1: My measured concentration of this compound is significantly lower than the nominal concentration. What should I check first?

A1:

  • Verify Standard and Stock Solutions: Ensure the integrity and accuracy of your stock and working standard solutions. Re-prepare if necessary.

  • Assess Pipetting Accuracy: Confirm that pipettes are calibrated and that your technique is consistent, especially when handling viscous or "sticky" solutions. Consider using positive displacement pipettes for highly viscous samples.[1]

  • Evaluate Labware: The issue might be non-specific binding to your labware. Hydrophobic compounds like Ezetimibe and its metabolites can adsorb to plastic and glass surfaces.[2][3] Consider performing a recovery experiment as detailed in the "Experimental Protocols" section to quantify the extent of adsorption.

Q2: How can I minimize the adsorption of this compound to my labware?

A2:

  • Select Appropriate Labware:

    • Polypropylene (PP): Often a first choice, but hydrophobic compounds can still adsorb.

    • Glass: Can be a source of adsorption, particularly if not scrupulously clean. Silanized (deactivated) glass can reduce binding of certain compounds.

    • Low-Binding Microplates/Tubes: These are often surface-modified to be more hydrophilic and can significantly reduce non-specific binding of hydrophobic molecules.[2][3][4]

  • Modify Your Solvent:

    • Organic Solvents: Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in your sample diluent can help keep the analyte in solution and reduce its tendency to adsorb to surfaces. Acetonitrile may be more effective than methanol at reducing non-specific adsorption.[2][3]

    • Additives: In some applications, adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant (e.g., Tween-20) or a formulation excipient like Solutol® can help to prevent non-specific binding by occupying binding sites on the labware surface.[5][6][7]

  • Pre-Condition Labware: Rinsing tubes or plates with the sample matrix or a solution containing a high concentration of a similar, unlabeled compound can help to block non-specific binding sites before adding your sample. Adding BSA to solvents can also help coat plastic and glass surfaces.[7]

Q3: Does temperature or incubation time affect adsorption?

A3: Yes, both can play a role.

  • Temperature: Lower temperatures (e.g., 4°C) may slow down the adsorption process for some compounds.

  • Time: The longer a dilute solution of the analyte is in contact with a surface, the more adsorption may occur. Minimize incubation and storage times in untreated labware whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for this compound?

A1: Non-specific binding is the adsorption of an analyte to surfaces other than its intended target, such as labware (e.g., pipette tips, microplates, vials).[2][3] This is a concern for compounds like Ezetimibe and its glucuronide metabolite, which have hydrophobic properties that can lead to interactions with the surfaces of common laboratory plastics and glass.[2][8] This can result in a significant loss of analyte from the solution, leading to inaccurate quantification.

Q2: Which type of labware material is best to minimize adsorption?

A2: There is no single "best" material for all compounds. While polypropylene is a common choice, specially treated low-adsorption or low-binding plastics are often recommended for "sticky" or hydrophobic compounds.[4] Glassware can also be problematic, but its surface can be deactivated through silanization.[2] The ideal choice should be determined experimentally.

Q3: Can the glucuronide moiety on the molecule affect its adsorption?

A3: Yes. The addition of a glucuronide group generally increases the hydrophilicity of a molecule.[9] However, the parent Ezetimibe molecule is quite hydrophobic, and the overall this compound molecule may still retain sufficient hydrophobic character to interact with labware surfaces. Furthermore, ionic interactions can also play a role in non-specific binding, and the carboxylate group of the glucuronide could interact with certain surfaces.[2][3]

Q4: If I suspect adsorption, how can I confirm it?

A4: A simple recovery experiment is the most direct way to confirm and quantify adsorption. This involves preparing a known concentration of this compound, exposing it to the labware under your typical experimental conditions, and then measuring the concentration of the analyte remaining in the solution. A detailed protocol is provided below.

Quantitative Data on Adsorption

The following table provides illustrative data from a hypothetical recovery experiment designed to assess the adsorption of this compound to different labware materials.

Labware MaterialMean Recovery (%)Standard Deviation (%)Potential for Adsorption
Standard Polypropylene85.25.8Moderate
Standard Borosilicate Glass89.54.5Moderate
Silanized Glass96.82.1Low
Low-Binding Polypropylene98.11.9Very Low

Note: This data is for illustrative purposes only and actual results may vary depending on experimental conditions such as solvent composition, temperature, and incubation time.

Experimental Protocols

Protocol: Quantification of Labware Adsorption

This protocol describes a method to determine the percentage of this compound lost to non-specific binding on various labware surfaces.

G cluster_1 Adsorption Quantification Workflow prep_solution 1. Prepare a known concentration of This compound in your experimental buffer/solvent. aliquot 2. Aliquot the solution into different labware types (e.g., PP, Glass, Low-Bind). prep_solution->aliquot control 3. Prepare a control sample in a low-adsorption vial (e.g., silanized glass) with minimal surface area contact. prep_solution->control incubate 4. Incubate all samples under typical experimental conditions (time, temperature). aliquot->incubate control->incubate transfer 5. Transfer the supernatant from each test labware to a clean analysis vial. incubate->transfer analyze 6. Analyze the concentration of all samples via LC-MS/MS. transfer->analyze calculate 7. Calculate % Recovery: (Conc_Test / Conc_Control) * 100 analyze->calculate

Caption: Experimental workflow for quantifying labware adsorption.

Objective: To quantify the recovery of this compound from different types of labware (e.g., polypropylene tubes, glass vials, low-binding tubes).

Materials:

  • This compound stock solution

  • Experimental solvent/buffer (e.g., 50:50 acetonitrile:water)

  • Labware to be tested (e.g., 1.5 mL polypropylene tubes, 1.5 mL glass vials)

  • Control labware (e.g., 1.5 mL silanized glass, low-binding tubes)

  • Calibrated pipettes

  • LC-MS/MS system or other appropriate analytical instrument

Methodology:

  • Preparation of Working Solution:

    • Prepare a working solution of this compound at a relevant concentration (e.g., 100 ng/mL) in your experimental solvent or buffer.

  • Sample Incubation:

    • For each labware type to be tested, pipette 1 mL of the working solution into at least three replicate tubes/vials (n=3).

    • Prepare a "Control" set (n=3) in what is considered the lowest binding labware available (e.g., silanized glass vials). This will represent 100% recovery.

    • Cap all tubes/vials and incubate under conditions that mimic your experimental procedure (e.g., room temperature for 2 hours).

  • Sample Analysis:

    • After incubation, carefully transfer the solution from each tube/vial to a clean analysis vial (e.g., autosampler vial).

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the mean concentration for each set of replicates.

    • Calculate the percent recovery for each labware type using the following formula: % Recovery = (Mean Concentration of Test Labware / Mean Concentration of Control Labware) x 100

    • The percent loss due to adsorption is 100 - % Recovery .

References

Technical Support Center: Ezetimibe Phenoxy Glucuronide-D4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in-source fragmentation of Ezetimibe phenoxy glucuronide-D4 during mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. For glucuronide conjugates like this compound, this is a common phenomenon where the glucuronic acid moiety (a neutral loss of approximately 176 Da) is cleaved off.[1] This process generates an aglycone fragment that has the same mass-to-charge ratio (m/z) as the protonated or deprotonated parent drug, Ezetimibe-D4. This can lead to artificially inflated measurements of the parent drug if the two are not chromatographically separated.[1][2]

Q2: What is the primary cause of in-source fragmentation for glucuronides?

A2: The primary cause of in-source fragmentation for glucuronide conjugates is the cone voltage, also referred to as the declustering potential or fragmentor voltage.[1] While other factors like the ion source temperature can contribute, the cone voltage is the most critical parameter to control.[1][3]

Q3: How does the fragmentation of this compound differ from the non-deuterated form?

A3: The fragmentation pattern is very similar. Both the deuterated and non-deuterated forms will lose the glucuronic acid group. The key difference lies in the m/z values of the precursor and product ions. The deuterium labels on the Ezetimibe-D4 moiety will result in a 4 Dalton mass shift for the precursor ion and the resulting aglycone fragment compared to the non-labeled compound.

Q4: Can I quantify this compound by monitoring its in-source fragment?

A4: While it is technically possible to quantify a glucuronide by its in-source fragment, it is generally not recommended as a primary quantification strategy. The extent of in-source fragmentation can be variable and influenced by matrix effects, potentially leading to poor accuracy and reproducibility. The preferred approach is to optimize analytical conditions to minimize in-source fragmentation and quantify the intact glucuronide.

Troubleshooting Guide

Issue: High abundance of the Ezetimibe-D4 aglycone fragment is observed, suggesting significant in-source fragmentation of this compound.

Possible Cause Recommended Solution
Cone Voltage / Declustering Potential is too high This is the most common cause. Systematically reduce the cone voltage in increments and monitor the response of both the intact glucuronide precursor ion and the aglycone fragment. Aim for the lowest voltage that provides adequate sensitivity for the intact glucuronide while minimizing the formation of the fragment.[1]
Ion Source Temperature is elevated While a lesser contributor than cone voltage, high source temperatures can promote thermal degradation. Try reducing the source temperature in 25°C increments to see if it reduces fragmentation without significantly compromising desolvation and sensitivity.[3]
Matrix Effects Co-eluting matrix components can enhance ionization or fragmentation. Review your sample preparation procedure. Consider a more rigorous cleanup method like solid-phase extraction (SPE) to remove interfering substances.[4] Also, ensure chromatographic separation of the glucuronide from other matrix components.
Mobile Phase Composition The pH and organic content of the mobile phase can influence ionization efficiency and analyte stability in the source. Ensure the mobile phase is appropriate for the analysis of glucuronides, which are often analyzed in negative ion mode. A mobile phase containing a small amount of a weak acid like formic acid or acetic acid is common.[5][6]

Experimental Protocols

LC-MS/MS Method for Simultaneous Analysis of Ezetimibe and Ezetimibe Phenoxy Glucuronide

This protocol is a representative method compiled from published literature and should be optimized for your specific instrumentation and application.[5][6][7]

1. Sample Preparation (Human Plasma)

  • To 200 µL of plasma, add 20 µL of an internal standard working solution (Ezetimibe-D4 and this compound in methanol).

  • Perform a protein precipitation by adding 600 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-30% B

    • 3.1-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Analyser: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Mass Spectrometric Parameters for Ezetimibe and its Phenoxy Glucuronide Metabolite and their Deuterated Analogs.

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Ezetimibe408.1271.13020
Ezetimibe phenoxy glucuronide584.2408.13515
Ezetimibe-D4412.1275.13020
This compound588.2412.13515

Note: These values are starting points and require optimization for your specific mass spectrometer.

Visualizations

cluster_source Ion Source cluster_analyzer Mass Analyzer Eze_Glu_D4 Ezetimibe Phenoxy Glucuronide-D4 (m/z 588.2) Eze_D4_frag Ezetimibe-D4 Fragment (m/z 412.1) Eze_Glu_D4->Eze_D4_frag In-Source Fragmentation (High Cone Voltage) Glu Neutral Loss (Glucuronic Acid) (176 Da) Eze_Glu_D4->Glu Detected_Fragment Detected Fragment (m/z 412.1) Eze_D4_frag->Detected_Fragment Interference Eze_D4_precursor Ezetimibe-D4 Precursor (m/z 412.1)

Caption: In-source fragmentation pathway of this compound.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample Spike Spike with Internal Standard (Eze-D4, Eze-Glu-D4) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Column C18 Reverse-Phase Chromatography Inject->Column ESI Electrospray Ionization (Negative Mode) Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data Data Acquisition MRM->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Start High In-Source Fragmentation Observed CheckCV Is Cone Voltage (CV) Optimized? Start->CheckCV ReduceCV Systematically Reduce CV CheckCV->ReduceCV No CheckTemp Is Source Temperature Optimized? CheckCV->CheckTemp Yes ReduceCV->CheckCV Resolved Issue Resolved ReduceCV->Resolved ReduceTemp Reduce Source Temperature CheckTemp->ReduceTemp No CheckSamplePrep Is Sample Cleanup Sufficient? CheckTemp->CheckSamplePrep Yes ReduceTemp->CheckTemp ReduceTemp->Resolved ImprovePrep Implement More Rigorous Cleanup (e.g., SPE) CheckSamplePrep->ImprovePrep No CheckChroma Is Chromatographic Separation Adequate? CheckSamplePrep->CheckChroma Yes ImprovePrep->CheckSamplePrep ImprovePrep->Resolved OptimizeLC Optimize LC Method (Gradient, Column) CheckChroma->OptimizeLC No CheckChroma->Resolved Yes Consult Consult Instrument Specialist CheckChroma->Consult Still Issues OptimizeLC->CheckChroma

Caption: Troubleshooting decision tree for in-source fragmentation.

References

Technical Support Center: Ezetimibe and Ezetimibe Phenoxy Glucuronide-D4 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ezetimibe and its deuterated internal standard, Ezetimibe phenoxy glucuronide-D4, in bioanalytical assays.

Troubleshooting Guide: Cross-talk Evaluation

Cross-talk, or interference, between an analyte and its stable isotope-labeled internal standard (SIL-IS) is a potential issue in LC-MS/MS assays that can compromise the accuracy of quantification.[1][2][3] This guide addresses common problems encountered during the cross-talk evaluation between Ezetimibe and this compound.

Problem Potential Cause Recommended Solution
Signal detected in the internal standard (IS) channel when injecting a high concentration of Ezetimibe. Isotopic contribution from Ezetimibe to the this compound signal.[3] The natural abundance of heavy isotopes (e.g., ¹³C) in the Ezetimibe molecule can lead to a signal at the m/z of the deuterated internal standard.[4]1. Assess the contribution: Prepare a sample containing the highest concentration of Ezetimibe standard without the IS and analyze it. The response in the IS channel should be acceptably low (e.g., <0.1% of the IS response in a typical sample).2. Optimize chromatography: Ensure baseline separation between Ezetimibe and its glucuronide metabolite to prevent any in-source fragmentation contributing to the signal.[5]3. Adjust IS concentration: Increasing the concentration of the internal standard can minimize the relative contribution of the analyte's isotopic signal.[1]
Signal detected in the analyte channel when injecting the this compound internal standard. Isotopic impurity of the deuterated internal standard. The this compound may contain a small amount of the non-deuterated form.1. Verify IS purity: Analyze a high concentration of the this compound standard alone. The signal in the Ezetimibe channel should be negligible (e.g., <1% of the analyte's lower limit of quantification).2. Source a higher purity standard: If significant impurity is detected, obtain a new batch of the internal standard with higher isotopic purity.
Non-linear calibration curve, especially at the high end. Significant cross-talk from high concentrations of Ezetimibe to the internal standard channel, leading to an underestimation of the analyte/IS ratio.[4]1. Perform a thorough cross-talk evaluation: Systematically test the interference at different concentrations of both the analyte and the internal standard.2. Use a narrower calibration range: If the cross-talk is significant only at the highest concentrations, consider reducing the upper limit of quantification (ULOQ).3. Apply a correction factor: If the cross-talk is predictable and consistent, a mathematical correction can be applied to the data, although this is a less common approach.[3]
Inconsistent peak area ratios for quality control (QC) samples. In addition to cross-talk, this could be due to matrix effects, where other components in the biological sample suppress or enhance the ionization of the analyte and/or IS differently.[6]1. Ensure co-elution: The analyte and internal standard should have identical retention times to experience the same matrix effects.[6]2. Evaluate matrix effects: Prepare QC samples in different lots of blank matrix to assess the variability of the matrix effect.3. Improve sample preparation: Employ a more rigorous sample cleanup method (e.g., solid-phase extraction) to remove interfering matrix components.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is cross-talk in the context of this assay?

A1: Cross-talk refers to the interference between the mass spectrometric signals of Ezetimibe (the analyte) and this compound (the internal standard). This can occur in two primary ways: 1) the signal from the naturally abundant heavy isotopes of Ezetimibe can overlap with the signal of the deuterated internal standard, and 2) the internal standard may contain a small amount of the non-deuterated analyte as an impurity.[3]

Q2: Why is this compound used as the internal standard for the analysis of total Ezetimibe?

A2: In many bioanalytical methods for Ezetimibe, the glucuronide metabolite is enzymatically or chemically converted back to the parent Ezetimibe before analysis to measure "total Ezetimibe".[9] this compound is an ideal internal standard in this case because it will undergo the same hydrolysis and extraction process as the endogenous Ezetimibe glucuronide, thus accurately correcting for any variability in these steps.

Q3: What are the typical mass transitions (MRM) for Ezetimibe and its deuterated internal standard?

A3: Based on published literature, common MRM transitions are:

  • Ezetimibe: m/z 408.4 → 271.0[7][10]

  • Ezetimibe-D4: m/z 412.1 → 275.1 or m/z 412.2 → 271.0[10][11]

  • Ezetimibe phenoxy glucuronide: m/z 584.5 → 271.0[7]

It is crucial to optimize these transitions on the specific mass spectrometer being used.

Q4: How can I be sure that the glucuronide is completely cleaved during sample preparation for total Ezetimibe analysis?

A4: To ensure complete hydrolysis of the glucuronide, you should optimize the concentration of the β-glucuronidase enzyme, the incubation time, and the temperature. You can verify the completeness of the reaction by analyzing a sample of Ezetimibe phenoxy glucuronide and ensuring that no parent glucuronide peak remains after the hydrolysis step.

Experimental Protocols

Protocol 1: Cross-Talk Evaluation

Objective: To assess the potential for interference between Ezetimibe and this compound.

Materials:

  • Ezetimibe analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

Procedure:

  • Analyte to IS Cross-Talk:

    • Prepare a solution of Ezetimibe in the blank matrix at the upper limit of quantification (ULOQ) concentration. Do not add the internal standard.

    • Inject this sample into the LC-MS/MS system and monitor both the analyte and internal standard MRM transitions.

    • Calculate the peak area of any signal detected in the internal standard channel. This should be compared to the peak area of the internal standard in a sample containing the working concentration of the IS. The contribution should ideally be less than 0.1%.

  • IS to Analyte Cross-Talk:

    • Prepare a solution of this compound in the blank matrix at the working concentration used in the assay. Do not add the analyte.

    • Inject this sample and monitor both MRM transitions.

    • Calculate the peak area of any signal in the analyte channel. This should be compared to the peak area of the analyte at the lower limit of quantification (LLOQ). The contribution should ideally be less than 1%.

Protocol 2: Sample Preparation for Total Ezetimibe Analysis

Objective: To extract total Ezetimibe from a biological matrix by hydrolyzing the glucuronide metabolite.

Materials:

  • Biological matrix sample (e.g., plasma)

  • This compound internal standard solution

  • β-glucuronidase enzyme solution

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent

Procedure:

  • To a 100 µL aliquot of the biological sample, add 20 µL of the this compound internal standard solution.

  • Add 50 µL of β-glucuronidase solution in buffer.

  • Vortex and incubate the mixture (e.g., at 37°C for 2 hours).

  • After incubation, perform a liquid-liquid extraction by adding 500 µL of the extraction solvent.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the reconstitution solvent and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Mass Spectrometric Parameters for Ezetimibe and its Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Ezetimibe408.4271.0Negative ESI
This compound412.2271.0 or 275.1Negative ESI
Ezetimibe phenoxy glucuronide584.5271.0Negative ESI

Visualizations

Cross_Talk_Evaluation_Workflow cluster_analyte_to_is Analyte to IS Cross-Talk Assessment cluster_is_to_analyte IS to Analyte Cross-Talk Assessment A1 Prepare ULOQ of Ezetimibe (No IS) A2 Inject into LC-MS/MS A1->A2 A3 Monitor IS Channel A2->A3 A4 Response < 0.1% of IS working concentration? A3->A4 B1 Prepare working concentration of IS (No Analyte) B2 Inject into LC-MS/MS B1->B2 B3 Monitor Analyte Channel B2->B3 B4 Response < 1% of LLOQ? B3->B4

Caption: Workflow for assessing cross-talk between analyte and internal standard.

Troubleshooting_Logic start Unexpected Result in Assay q1 Is there a signal in the IS channel with high analyte concentration? start->q1 a1_yes Potential Isotopic Contribution q1->a1_yes Yes q2 Is there a signal in the analyte channel with IS alone? q1->q2 No a1_yes->q2 a2_yes Potential IS Impurity q2->a2_yes Yes q3 Is the calibration curve non-linear? q2->q3 No a2_yes->q3 a3_yes Significant Cross-Talk or Matrix Effects q3->a3_yes Yes end Consult Further Troubleshooting q3->end No a3_yes->end

Caption: A logical flow for troubleshooting common bioanalytical issues.

References

Minimizing carryover of Ezetimibe phenoxy glucuronide-D4 in autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autosampler carryover of Ezetimibe phenoxy glucuronide-D4 during LC-MS analysis.

Troubleshooting Guide

Question: I am observing significant carryover of this compound in my blank injections following a high concentration standard. What are the initial steps to identify the source of the carryover?

Answer:

Carryover of this compound, a polar and potentially adsorptive compound, can originate from several components of your LC-MS system. A systematic approach is crucial to pinpoint the source.

Initial Diagnostic Steps:

  • Confirm the Carryover: Inject a sequence of a high concentration standard, followed by at least three to five blank injections (using your mobile phase or a fresh, clean solvent). A decreasing peak area of this compound across the blank injections confirms carryover.[1][2] If the peak area remains constant, you might have a contamination issue with your blank solvent or mobile phase.

  • Isolate the Autosampler: To determine if the autosampler is the primary source, perform a "no-injection" run. After running a high standard, manually start a gradient run without an injection from the autosampler. If no carryover peak is observed, the autosampler is the likely culprit. If a peak is still present, the column or other post-autosampler components may be retaining the analyte.

  • Evaluate the Injection Mode: If you are using a partial loop injection, consider switching to a full loop injection. This ensures a more thorough flushing of the sample flow path and can significantly reduce carryover originating from the injection valve.[3]

Question: What are the best wash solvents and procedures to minimize this compound carryover?

Answer:

The selection of an appropriate wash solvent is critical for minimizing the carryover of polar molecules like this compound. The goal is to use a solvent that effectively solubilizes the analyte and removes it from the needle and injection path.

Recommended Wash Solvents:

Due to its polar nature (high water solubility and a predicted logP of ~2.5), a wash solvent with a composition that effectively dissolves this compound is essential.[4][5] Consider the following options:

  • Acidified Organic/Aqueous Mixtures: A common starting point is a mixture similar to your mobile phase but with a higher organic content. Adding a small amount of acid (e.g., 0.1-0.5% formic acid) can help to disrupt ionic interactions between the analyte and metal surfaces in the flow path.

  • Methanol-Based Solutions: Methanol is often more effective than acetonitrile for washing polar compounds.

  • DMSO: Due to the high solubility of Ezetimibe phenoxy glucuronide in DMSO, a wash solution containing a small percentage of DMSO can be highly effective, followed by a rinse with a solvent miscible with your mobile phase to prevent injection of DMSO onto the column.[6]

Optimizing Wash Procedures:

  • Increase Wash Volume and Time: Ensure that the volume of the wash solvent is sufficient to thoroughly rinse the needle and sample loop. Increase the duration of the needle wash, including both pre- and post-injection washes.

  • Utilize Multiple Wash Solvents: Modern autosamplers often allow for the use of multiple wash solvents. A multi-step wash protocol can be highly effective. For example:

    • A strong, solubilizing solvent (e.g., a solution containing DMSO or a high percentage of methanol).

    • A rinse with a solvent that is miscible with both the strong wash and the mobile phase (e.g., isopropanol).

    • A final rinse with a solvent similar to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: Can the column contribute to the carryover of this compound?

A1: Yes, the analytical column can be a significant source of carryover, especially for polar compounds.[7] If the column is not adequately washed and re-equilibrated between injections, the analyte can be retained and slowly elute in subsequent runs. To test for column-related carryover, you can perform a blank injection with an extended gradient or a second, identical gradient immediately following the first. If a peak appears in the second gradient, it indicates that the column is the source. A thorough column wash with a strong solvent after each analytical run is recommended.

Q2: How do I prepare an effective wash solution for this compound?

A2: Based on its physicochemical properties, a wash solution with a composition that can disrupt polar and potential ionic interactions is recommended. A good starting point is a solution of 50:50 (v/v) Methanol:Water with 0.2% formic acid. For particularly stubborn carryover, a solution containing 5-10% DMSO in Methanol can be used, followed by a rinse with pure Methanol or Isopropanol.

Q3: What is an acceptable level of carryover?

A3: The acceptable level of carryover depends on the assay requirements. For quantitative bioanalysis, carryover in a blank injection following the highest calibration standard should typically be less than 20% of the peak area of the lower limit of quantitation (LLOQ).[1] For potency assays, a much lower carryover, often less than 0.1%, is required to avoid impacting the accuracy of the results.[1][2]

Q4: Can my sample preparation method contribute to carryover?

A4: While less common, the sample preparation process can be a source of contamination that may be mistaken for carryover. To investigate this, prepare a "process blank" by taking a clean matrix sample through the entire sample preparation procedure. If the analyte is detected in the process blank, there is a source of contamination in your sample preparation workflow.[1]

Quantitative Data Summary

The following table summarizes the impact of different wash solvents and wash modes on carryover, based on a study by Waters Corporation. While the study did not use this compound, the trends observed for a different polar compound provide valuable insights for optimizing your method.

Wash Solvent CompositionNeedle Wash ModeAverage Carryover (%)
90:10 Water:AcetonitrileDefault (6 sec post-injection)0.0008
50:50 Water:AcetonitrileDefault (6 sec post-injection)0.0005
100% AcetonitrileDefault (6 sec post-injection)0.0015
100% Acetonitrile6 sec pre- & post-injection0.0009
100% Acetonitrile12 sec pre- & post-injection0.0005
90:10 Water:MethanolDefault (6 sec post-injection)0.0006
50:50 Water:MethanolDefault (6 sec post-injection)0.0004
100% MethanolDefault (6 sec post-injection)0.0007

Data adapted from a study on Granisetron HCl, a polar compound, to illustrate the effect of wash solvent and mode on carryover.[8]

Experimental Protocols

Protocol 1: Systematic Evaluation of Autosampler Carryover

This protocol outlines a systematic approach to quantify autosampler carryover.

1. Materials:

  • High concentration stock solution of this compound.
  • Blank solvent (e.g., mobile phase A or a clean solvent).
  • LC-MS system.

2. Procedure:

  • Prepare a high concentration standard of this compound at the upper limit of your assay's linear range (ULOQ).
  • Prepare a series of blank samples.
  • Set up an injection sequence as follows:
  • Blank 1 (to establish baseline)
  • High Concentration Standard (ULOQ)
  • Blank 2
  • Blank 3
  • Blank 4
  • Blank 5
  • Analyze the samples using your established LC-MS method.

3. Data Analysis:

  • Integrate the peak area of this compound in the ULOQ and all subsequent blank injections.
  • Calculate the percent carryover for each blank using the following formula:
  • % Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100

4. Interpretation:

  • A decreasing trend in the % carryover across the blank injections confirms carryover is occurring. The magnitude of the carryover in the first blank is a key metric to optimize against.

Protocol 2: Wash Solvent Optimization

This protocol provides a framework for selecting the most effective wash solvent to minimize carryover.

1. Materials:

  • High concentration stock solution of this compound.
  • A selection of potential wash solvents (e.g., Methanol, Acetonitrile, Isopropanol, water, and additives like formic acid or ammonium hydroxide).
  • LC-MS system with a programmable autosampler wash.

2. Procedure:

  • Prepare a high concentration standard (ULOQ).
  • For each candidate wash solvent, perform the carryover evaluation described in Protocol 1. Ensure the autosampler is thoroughly purged with the new wash solvent before each experiment.
  • Example wash solvents to test:
  • Wash Solvent A: Your current wash solvent (as a baseline).
  • Wash Solvent B: 50:50 Methanol:Water with 0.2% Formic Acid.
  • Wash Solvent C: 100% Methanol.
  • Wash Solvent D: 100% Isopropanol.
  • Wash Solvent E: 10% DMSO in Methanol (followed by a methanol rinse if possible).

3. Data Analysis:

  • Calculate the % carryover for the first blank injection for each wash solvent tested.
  • Compare the % carryover values to identify the most effective wash solvent.

4. Interpretation:

  • The wash solvent that results in the lowest % carryover is the optimal choice for your method. Further optimization of wash volume and duration can be performed with the selected solvent.

Visualizations

Carryover_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_remediate Remediation observe_carryover Observe Carryover in Blank Injection is_contamination Is Peak Area Constant in Blanks? observe_carryover->is_contamination is_autosampler No-Injection Run Shows No Peak? is_contamination->is_autosampler No check_solvent Check Blank/Mobile Phase for Contamination is_contamination->check_solvent Yes optimize_wash Optimize Wash Solvent & Procedure is_autosampler->optimize_wash Yes check_column Investigate Column Carryover is_autosampler->check_column No

Caption: A workflow for troubleshooting autosampler carryover.

Wash_Solvent_Optimization_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis & Decision start Start Optimization select_solvents Select Candidate Wash Solvents start->select_solvents run_carryover_test Run Carryover Test (Protocol 1) for Each Solvent select_solvents->run_carryover_test calculate_carryover Calculate % Carryover run_carryover_test->calculate_carryover compare_results Compare Results calculate_carryover->compare_results is_carryover_acceptable Is Carryover Acceptable? compare_results->is_carryover_acceptable is_carryover_acceptable->select_solvents No, Select New Solvents end End Optimization is_carryover_acceptable->end Yes

References

Technical Support Center: Ezetimibe Phenoxy Glucuronide-D4 Analysis in Hemolyzed Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Ezetimibe phenoxy glucuronide-D4 in hemolyzed plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my this compound results unexpectedly low or undetectable in hemolyzed plasma samples?

A1: Lower than expected or undetectable results for this compound in hemolyzed plasma are often attributed to a phenomenon known as "matrix effect."[1][2][3] Hemolysis, the rupture of red blood cells, releases intracellular components like hemoglobin and bilirubin into the plasma.[1] These endogenous compounds can interfere with the analysis in several ways:

  • Ion Suppression: During LC-MS/MS analysis, co-eluting matrix components from the hemolyzed sample can compete with the analyte and its deuterated internal standard (IS) for ionization in the mass spectrometer's source.[1][4] This leads to a decreased signal intensity for both the analyte and the IS, resulting in inaccurate quantification. In severe cases, the analyte signal can be completely suppressed.[1][2][3]

  • Analyte Degradation: The presence of components released during hemolysis can potentially lead to the degradation of phenolic compounds.[5][6] While specific data on this compound is limited, this is a possibility that should be considered.

  • Extraction Inefficiency: The altered composition of hemolyzed plasma can affect the efficiency of the sample extraction process, leading to poor recovery of the analyte and IS.[5]

Troubleshooting Steps:

  • Assess the Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

  • Review Internal Standard (IS) Response: A significant drop in the IS signal in hemolyzed samples compared to non-hemolyzed samples is a strong indicator of matrix effects.[7]

  • Optimize Sample Preparation: Consider alternative extraction methods to better remove interfering substances.

  • Chromatographic Separation: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.[3]

Q2: How can I quantitatively assess the impact of hemolysis on my this compound assay?

A2: A systematic assessment is crucial to understand the impact of hemolysis. This typically involves preparing quality control (QC) samples in both normal and hemolyzed plasma.

Experimental Protocol: Assessment of Hemolysis Effect

  • Preparation of Hemolyzed Plasma:

    • Collect whole blood with an appropriate anticoagulant (e.g., K2EDTA).[8]

    • Induce hemolysis by subjecting a portion of the whole blood to a freeze-thaw cycle or sonication.[2]

    • Prepare a hemolyzed plasma pool by spiking a known percentage (e.g., 2% or 10% v/v) of the lysed whole blood into a pool of normal plasma.[1][2] The degree of hemolysis should be visually apparent.

  • Preparation of QC Samples:

    • Spike this compound into both the normal plasma and the prepared hemolyzed plasma at low and high concentration levels (LQC and HQC).

  • Analysis:

    • Process and analyze both sets of QC samples using your established bioanalytical method.

  • Data Evaluation:

    • Calculate the concentration of the analyte in both matrices.

    • A difference of more than 15% between the mean concentrations in normal and hemolyzed plasma indicates a significant matrix effect.[1]

Data Presentation:

QC LevelMean Concentration in Normal Plasma (ng/mL)Mean Concentration in Hemolyzed Plasma (ng/mL)% Difference
LQC[Insert Value][Insert Value][Calculate]
HQC[Insert Value][Insert Value][Calculate]

Caption: Example table for presenting data from a hemolysis assessment experiment.

Q3: What are the most effective sample preparation techniques to minimize matrix effects from hemolyzed plasma?

A3: The choice of sample preparation technique is critical for removing interfering components from hemolyzed plasma.

  • Liquid-Liquid Extraction (LLE): LLE can be a highly effective method for separating the analyte from polar matrix components.[9] A judicious choice of organic solvent is necessary to ensure high recovery of this compound while minimizing the co-extraction of interfering substances.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be very effective in cleaning up complex matrices like hemolyzed plasma.[1][10] Method development may be required to optimize the wash and elution steps to remove hemoglobin and other interfering components.[1]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing matrix components compared to LLE or SPE and may not be sufficient for severely hemolyzed samples.

Troubleshooting Workflow for Sample Preparation:

start Hemolysis Suspected check_is Check IS Response in Hemolyzed Samples start->check_is is_ok IS Response Consistent? check_is->is_ok ppt Current Method: PPT is_ok->ppt No pass Proceed with Analysis is_ok->pass Yes lle Switch to LLE ppt->lle Try LLE first revalidate Re-evaluate Matrix Effect lle->revalidate spe Switch to SPE fail Further Method Development Required spe->fail revalidate->spe Fail revalidate->pass Pass

Caption: Troubleshooting workflow for selecting a sample preparation method.

Q4: My internal standard (Ezetimibe-D4) response is highly variable in hemolyzed samples. What does this indicate and what should I do?

A4: A highly variable or suppressed internal standard (IS) response in hemolyzed samples is a clear indication of a significant matrix effect.[7] Since the deuterated IS is expected to behave chromatographically and ionize similarly to the analyte, its inconsistent response suggests that the ionization of both the analyte and the IS is being affected by interfering components from the hemolyzed matrix.

Troubleshooting Steps:

  • Confirm the Issue: Re-inject a few affected and unaffected samples to rule out instrument variability.

  • Dilution: In cases of marginal hemolysis effect, diluting the hemolyzed samples with control plasma may be a viable solution.[1][2][3] However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ).

  • Change Extraction Method: As detailed in Q3, a more rigorous sample clean-up method like LLE or SPE is often necessary to remove the source of the interference.[3]

  • Chromatographic Optimization: Modifying the LC gradient or changing the column may help to chromatographically separate the analyte and IS from the co-eluting interferences.[3]

Visualizing the Problem: Ion Suppression Mechanism

cluster_0 Mass Spectrometer Source Analyte Ezetimibe Glucuronide-D4 Droplet ESI Droplet Analyte->Droplet Co-elution IS Ezetimibe-D4 (IS) IS->Droplet Co-elution Interference Hemolysis Components (e.g., Hemoglobin) Interference->Droplet Co-elution Suppressed_Signal Reduced Ion Signal Droplet->Suppressed_Signal Competition for Ionization

Caption: Mechanism of ion suppression in the mass spectrometer source.

Q5: Can hemolysis affect the stability of this compound in plasma samples?

A5: Yes, hemolysis can potentially affect the stability of certain analytes in biological matrices.[5] The release of enzymes and other reactive species from red blood cells can lead to the degradation of susceptible compounds. For phenolic compounds, there is evidence of instability in hemolyzed plasma, possibly due to oxidative degradation.[6]

Recommendations:

  • Conduct Stability Studies: It is prudent to perform stability assessments of this compound in hemolyzed plasma under typical storage and handling conditions (e.g., freeze-thaw, bench-top stability).

  • Minimize Processing Time: Process samples as quickly as possible after thawing.

  • Maintain Low Temperatures: Keep samples on ice or at refrigerated temperatures during processing to minimize enzymatic activity.[8]

Experimental Protocols

Generic LC-MS/MS Method for Ezetimibe and its Glucuronide

This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.

  • LC System: Agilent 1200 or equivalent[9]

  • Mass Spectrometer: API 4000 or equivalent[9]

  • Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent[9]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (isocratic or gradient)[9][10]

  • Flow Rate: 0.2 - 0.8 mL/min[9][10]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[9][10]

  • MRM Transitions:

    • Ezetimibe: m/z 408.4 → 271.0[8][10]

    • Ezetimibe phenoxy glucuronide: m/z 584.5 → 271.0[10]

    • Ezetimibe-D4 (IS): m/z 412.1 → 275.1[8]

Sample Extraction Protocol: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution (Ezetimibe-D4).[9]

  • Vortex for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE).[9]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[9]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Quantitative Data from Literature:

AnalyteExtraction MethodMean Recovery (%)Reference
Total EzetimibeLiquid-Liquid Extraction80.6[8]
EzetimibeLiquid-Liquid Extraction85.23 - 96.32[9]
Ezetimibe-D4 (IS)Liquid-Liquid Extraction91.57[9]

Caption: Reported extraction recovery values for Ezetimibe and its internal standard using LLE.

Summary Workflow for Handling Hemolyzed Samples

start Receive Plasma Samples visual_check Visually Inspect for Hemolysis start->visual_check non_hemolyzed Process using Validated Method visual_check->non_hemolyzed No Hemolysis hemolyzed Segregate Hemolyzed Samples visual_check->hemolyzed Hemolysis Observed check_is Monitor IS Response During Analysis non_hemolyzed->check_is assess_impact Assess Hemolysis Impact (if not done during validation) hemolyzed->assess_impact assess_impact->check_is is_stable IS Response Stable? check_is->is_stable report_data Report Data is_stable->report_data Yes troubleshoot Troubleshoot: - Sample Dilution - Re-extraction with LLE/SPE - Chromatographic Optimization is_stable->troubleshoot No document Document All Steps and Justify Actions report_data->document reanalyze Re-analyze Samples troubleshoot->reanalyze reanalyze->check_is

Caption: Overall workflow for the analysis of potentially hemolyzed samples.

References

Deuterium exchange issues with Ezetimibe phenoxy glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ezetimibe phenoxy glucuronide-D4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterium-labeled form of Ezetimibe phenoxy glucuronide, the major active metabolite of Ezetimibe.[1] It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to ensure accurate and precise measurement of the unlabeled analyte in biological matrices. The four deuterium atoms provide a mass shift that allows it to be distinguished from the endogenous metabolite.

Q2: Where are the deuterium labels located on the this compound molecule?

A2: The "D4" designation indicates that four hydrogen atoms on the phenoxy-glucuronide portion of the molecule have been replaced with deuterium. Specifically, these labels are on the aromatic ring of the phenoxy group.

Q3: What is deuterium exchange and why is it a concern?

A3: Deuterium exchange is a chemical reaction in which a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water in the mobile phase or biological matrix). This "back-exchange" can compromise the isotopic purity of the internal standard, leading to inaccurate quantification of the analyte. The stability of deuterium labels on an aromatic ring can be influenced by factors such as pH, temperature, and the composition of the mobile phase.

Q4: Is the deuterium on the phenoxy ring of this compound susceptible to back-exchange?

A4: Deuterium atoms on aromatic rings are generally more stable than those on heteroatoms (like -OH or -NH). However, they are not completely immune to exchange, especially under certain analytical conditions. Factors such as acidic or basic mobile phases, high temperatures in the ion source, or prolonged sample storage in protic solvents can potentially lead to a low level of back-exchange.

Q5: How can I assess the stability of the deuterium labels on my this compound standard?

A5: The stability of the deuterium labels should be evaluated during method development and validation. A common approach is to incubate the deuterated standard in the analytical matrix under various conditions (e.g., different pH values, temperatures, and storage durations) and then analyze the sample by LC-MS/MS to check for any loss of deuterium, which would be observed as an increase in the signal of the D3, D2, D1, or even D0 species.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in LC-MS/MS assays.

Observed Issue Potential Cause Troubleshooting Steps
Inaccurate quantification (high bias) Back-exchange of deuterium on the internal standard.1. Optimize Mobile Phase: Avoid highly acidic or basic mobile phases. A pH range of 3-7 is generally recommended for the stability of aromatic deuterium labels. 2. Reduce Ion Source Temperature: High temperatures in the electrospray ionization (ESI) source can promote in-source exchange. Use the lowest temperature that provides adequate sensitivity. 3. Minimize Sample Storage Time: Analyze samples as soon as possible after preparation. If storage is necessary, keep samples at low temperatures (-20°C or -80°C) and in a neutral pH buffer. 4. Evaluate Different Chromatographic Columns: Some column stationary phases may have residual acidic or basic sites that can catalyze exchange. Test different column chemistries.
Presence of D3, D2, or D1 peaks in the internal standard channel Incomplete deuteration of the commercial standard or back-exchange.1. Verify Isotopic Purity: Request a certificate of analysis from the supplier to confirm the isotopic purity of the standard. 2. Perform Stability Experiments: Incubate the standard in your sample matrix and mobile phase to determine if back-exchange is occurring under your experimental conditions. 3. Adjust Integration Parameters: If minor isotopic variants are present from the start, ensure your integration software is correctly measuring only the D4 peak.
Poor peak shape or splitting for the internal standard On-column interactions or degradation.1. Check for Column Contamination: Flush the column with a strong solvent wash. 2. Evaluate Mobile Phase Compatibility: Ensure the standard is fully soluble in the mobile phase. 3. Assess Glucuronide Stability: Glucuronide metabolites can be susceptible to hydrolysis, especially at extreme pH values. Ensure your sample preparation and analysis conditions are not causing degradation of the glucuronide moiety.
Variable internal standard response across a run Inconsistent back-exchange or matrix effects.1. Ensure Consistent Sample Matrix: Matrix components can influence the rate of back-exchange. Ensure all samples, calibrators, and quality controls have a consistent matrix composition. 2. Investigate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement that may be affecting the internal standard differently than the analyte. 3. Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.
Illustrative Data on Potential Deuterium Exchange

The following table provides hypothetical data to illustrate the potential impact of different analytical conditions on the stability of the D4 label. Note: This data is for illustrative purposes only and is not based on specific experimental results for this compound.

Condition Mobile Phase pH Ion Source Temp (°C) Incubation Time (hours at RT) Hypothetical % D4 Remaining Hypothetical % D3 Formation
Optimal6.53504>99.5%<0.5%
Acidic2.5350498.0%2.0%
Basic9.0350497.5%2.5%
High Temp6.5550496.0%4.0%
Extended Storage6.53502497.0%3.0%

Experimental Protocols

Protocol for Assessing Deuterium Exchange Stability

Objective: To evaluate the stability of the deuterium labels on this compound under various analytical conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Control human plasma (or other relevant biological matrix)

  • Mobile phase A (e.g., 0.1% formic acid in water, pH ~2.7)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • Neutral mobile phase (e.g., 10 mM ammonium acetate in water, pH ~6.8)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound at a concentration of 1 µg/mL in 50:50 methanol:water.

    • Spike the working solution into control plasma at a final concentration of 100 ng/mL.

    • Prepare three sets of these spiked plasma samples.

    • Set 1 (Acidic Condition): Add 10 µL of 1 M HCl per 1 mL of spiked plasma.

    • Set 2 (Neutral Condition): No pH adjustment.

    • Set 3 (Basic Condition): Add 10 µL of 1 M NH4OH per 1 mL of spiked plasma.

  • Incubation:

    • Incubate aliquots from each set at room temperature for 0, 4, 8, and 24 hours.

    • Incubate another set of aliquots at 37°C for 4 hours.

  • Sample Extraction:

    • At each time point, extract the samples using a validated protein precipitation or liquid-liquid extraction method.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the mass transitions for the D4, D3, D2, and D1 forms of the internal standard.

  • Data Analysis:

    • Calculate the peak area ratios of the D3, D2, and D1 species relative to the D4 species at each time point and condition.

    • An increase in these ratios over time indicates back-exchange.

Visualizations

Ezetimibe Glucuronidation Pathway

Ezetimibe_Metabolism Ezetimibe Ezetimibe Glucuronide Ezetimibe Phenoxy Glucuronide (Active Metabolite) Ezetimibe->Glucuronide Glucuronidation UGTs UGT1A1, UGT1A3, UGT2B15 (in Intestine and Liver) UGTs->Ezetimibe Troubleshooting_Workflow Start Inaccurate Quantification or Isotopic Impurity Detected CheckPurity Verify Isotopic Purity of Commercial Standard Start->CheckPurity AssessStability Perform Stability Experiment (Vary pH, Temp, Time) CheckPurity->AssessStability Purity Confirmed Revalidate Re-validate Assay CheckPurity->Revalidate Impurity in Standard OptimizeLC Optimize LC Conditions (Mobile Phase pH, Column) AssessStability->OptimizeLC Instability Observed OptimizeMS Optimize MS Conditions (Ion Source Temperature) OptimizeLC->OptimizeMS OptimizeMS->Revalidate ProblemSolved Problem Resolved Revalidate->ProblemSolved

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ezetimibe and its primary active metabolite, Ezetimibe phenoxy glucuronide. The focus is on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Ezetimibe phenoxy glucuronide-D4 as an internal standard, benchmarked against an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Introduction to Ezetimibe and its Analysis

Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine. Following oral administration, Ezetimibe is rapidly and extensively metabolized to Ezetimibe phenoxy glucuronide, which is also pharmacologically active. Accurate and reliable quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing.

Comparison of Analytical Methods

This section presents a head-to-head comparison of two common analytical methods for the determination of Ezetimibe and its glucuronide metabolite: LC-MS/MS with a deuterated internal standard and HPLC-UV.

Quantitative Data Summary

The following tables summarize the key validation parameters for each method, providing a clear comparison of their performance characteristics.

Table 1: LC-MS/MS Method Validation Summary for Ezetimibe Phenoxy Glucuronide using this compound

Validation ParameterResultCitation
Linearity Range 0.5 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Accuracy (% Bias) Within ±15%[1]
Precision (% RSD) < 15%[1]
Recovery > 80%[2]
Internal Standard This compound

Table 2: HPLC-UV Method Validation Summary for Ezetimibe and its Metabolites

Validation ParameterResultCitation
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (100 ng/mL)
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 2%[3]
Internal Standard Not always used; structural analogs if applied

Experimental Protocols

Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below.

LC-MS/MS Method for Ezetimibe Phenoxy Glucuronide

1. Sample Preparation:

  • Aliquots of plasma samples are spiked with the internal standard solution (this compound).

  • Proteins are precipitated by the addition of a solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is transferred for analysis.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly employed for the glucuronide metabolite.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ezetimibe phenoxy glucuronide: m/z 584.2 → 271.1[1]

    • This compound: m/z 588.2 → 271.1 (projected)

Alternative Method: HPLC-UV for Ezetimibe

1. Sample Preparation:

  • Liquid-liquid extraction or solid-phase extraction is commonly used to extract the analytes from the biological matrix.

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength is typically set around 232 nm.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the LC-MS/MS method validation and the signaling pathway of Ezetimibe.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (Negative Mode) Separate->Ionize Detect Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratios Integrate->Calculate Validate Assess Linearity, Accuracy, Precision, LLOQ Calculate->Validate

Caption: Experimental workflow for the validation of an LC-MS/MS method.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binds to Endocytosis Vesicular Endocytosis of Cholesterol NPC1L1->Endocytosis Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits ER Endoplasmic Reticulum (Esterification) Endocytosis->ER Chylomicrons Chylomicron Formation ER->Chylomicrons Bloodstream To the Bloodstream Chylomicrons->Bloodstream

Caption: Signaling pathway of Ezetimibe's cholesterol absorption inhibition.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the analysis of Ezetimibe and its glucuronide metabolite depends on the specific requirements of the study. The LC-MS/MS method, particularly with the use of a deuterated internal standard like this compound, offers superior sensitivity, specificity, and accuracy, making it the preferred method for bioanalytical studies where low concentrations are expected. The HPLC-UV method, while less sensitive, can be a cost-effective alternative for the analysis of pharmaceutical formulations or in studies where higher concentrations are present. This guide provides the necessary data and protocols to make an informed decision based on the analytical needs of your research.

References

A Comparative Guide to Internal Standards for Ezetimibe Bioanalysis: Ezetimibe-D4 vs. Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the cholesterol-lowering drug ezetimibe and its primary active metabolite, ezetimibe phenoxy glucuronide, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. This guide provides a comparative overview of two commonly used SIL internal standards for ezetimibe analysis: Ezetimibe-D4 and Ezetimibe phenoxy glucuronide-D4.

Executive Summary

The selection between Ezetimibe-D4 and this compound as an internal standard largely depends on the specific goals of the bioanalytical method.

  • Ezetimibe-D4 is a suitable choice when the primary analyte of interest is the parent drug, ezetimibe. It shares a close structural similarity, ensuring it effectively tracks the analyte during extraction and ionization.

  • This compound is the theoretically ideal internal standard when the analytical method aims to simultaneously quantify both ezetimibe and its major metabolite, ezetimibe phenoxy glucuronide. As the labeled counterpart of the metabolite, it is expected to provide the most accurate compensation for any variability in the extraction and analysis of the glucuronide.

While direct comparative performance data between the two internal standards is limited in publicly available literature, existing validation data for methods using Ezetimibe-D4 demonstrates its robustness for the quantification of the parent drug. The choice for simultaneous analysis should ideally be guided by a thorough method development and validation process that assesses the performance of the chosen internal standard for all analytes of interest.

Data Presentation: Performance of Ezetimibe-D4 as an Internal Standard

The following table summarizes the performance characteristics of Ezetimibe-D4 from a validated LC-MS/MS method for the determination of ezetimibe in human plasma. This data can serve as a benchmark when evaluating the suitability of an internal standard.

ParameterEzetimibe-D4Ezetimibe (Analyte)
Extraction Recovery 91.57% (CV=6.34%)85.23% - 96.32% (across different concentrations)
Matrix Effect Not explicitly reported as a percentage, but the method was validated for matrix effects.92.26% - 102.44% (across different concentrations)
Precision (Intra-day) Not applicable1.08% - 4.38% (CV%)
Precision (Inter-day) Not applicable1.69% - 4.06% (CV%)
Accuracy (RE%) Not applicable0.44% - 2.00%

Data extracted from a study by M. A. I. Khan, et al. [Note: This is a representative dataset from one of the reviewed studies and may not encompass all available data.]

Note: While specific quantitative data for the performance of this compound was not available in the reviewed literature, its structural identity to the main metabolite makes it the preferred choice for methods quantifying this analyte. A thorough in-house validation would be necessary to establish its specific performance metrics.

Experimental Protocols

Below are detailed methodologies for an LC-MS/MS assay for the simultaneous determination of ezetimibe and ezetimibe phenoxy glucuronide in human plasma. This protocol is a composite based on several published methods and should be adapted and validated for specific laboratory conditions.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (either Ezetimibe-D4 or this compound in methanol).

  • Vortex the sample for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v)

  • Flow Rate: 0.20 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometry Conditions
  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ezetimibe: m/z 408.4 → 271.0

    • Ezetimibe phenoxy glucuronide: m/z 584.5 → 271.0

    • Ezetimibe-D4: m/z 412.1 → 270.8

    • This compound: (To be determined based on the specific labeled positions, but would be expected to have a precursor ion of approximately m/z 588.5 and a product ion similar to the unlabeled glucuronide)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Mandatory Visualizations

Ezetimibe Metabolism and Bioanalysis Workflow

The following diagrams illustrate the metabolic pathway of ezetimibe and a typical experimental workflow for its bioanalysis.

Ezetimibe_Metabolism Ezetimibe Ezetimibe Glucuronidation Glucuronidation (Intestine and Liver) Ezetimibe->Glucuronidation Ezetimibe_Glucuronide Ezetimibe phenoxy glucuronide (Active Metabolite) Glucuronidation->Ezetimibe_Glucuronide Excretion Excretion (Bile and Urine) Ezetimibe_Glucuronide->Excretion Bioanalysis_Workflow Plasma_Sample Plasma Sample Collection IS_Spiking Internal Standard Spiking (Ezetimibe-D4 or this compound) Plasma_Sample->IS_Spiking LLE Liquid-Liquid Extraction IS_Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Performance Comparison of Ezetimibe Assays: A Guide to Linearity and Sensitivity with Ezetimibe Phenoxy Glucuronide-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ezetimibe, with a focus on linearity and sensitivity. We explore the use of the stable isotope-labeled internal standard, Ezetimibe phenoxy glucuronide-D4, and compare its theoretical advantages to commonly used alternatives like Ezetimibe-d4. Experimental data from published literature is presented to support these comparisons, alongside detailed experimental protocols and visual workflows to aid in the selection and implementation of the most appropriate assay for your research needs.

Executive Summary

Accurate quantification of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, is critical for pharmacokinetic and bioequivalence studies. The choice of internal standard is paramount for achieving reliable and reproducible results in LC-MS/MS assays. While Ezetimibe-d4 is a commonly used internal standard, the use of a stable isotope-labeled metabolite, such as this compound, offers distinct advantages, particularly in studies where the metabolism of the parent drug is extensive and the metabolite is a major circulating component. This guide provides the data and rationale to support the selection of the optimal internal standard for your Ezetimibe bioanalysis.

Comparison of Assay Performance

The following tables summarize the linearity and sensitivity of various LC-MS/MS methods for the determination of Ezetimibe.

Table 1: Linearity and Sensitivity of Ezetimibe Assays Using Ezetimibe-d4 as an Internal Standard

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Internal StandardReference
0.1 - 200.1>0.999Ezetimibe-d4[1]
4.00 - 400.004.00>0.99Ezetimibe-d4[2]
0.075 - 200.075Not Reported4-hydroxychalcone[3]

Table 2: Linearity and Sensitivity for Simultaneous Determination of Ezetimibe and Ezetimibe Phenoxy Glucuronide

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Internal StandardReference
Ezetimibe0.1 - 200.1Not ReportedNot Specified[4]
Ezetimibe Phenoxy Glucuronide0.5 - 2000.5Not ReportedNot Specified[4]
Ezetimibe0.06 - 15>0.99Benzyl Paraben[5]
Ezetimibe Phenoxy Glucuronide0.6 - 150>0.99Benzyl Paraben[5]

The Case for a Metabolite-Based Internal Standard

In bioanalytical assays, the ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery. For drugs like Ezetimibe that undergo extensive metabolism to a major active metabolite, using a stable isotope-labeled version of the metabolite (this compound) as an internal standard for the quantification of the metabolite itself offers several advantages over using a labeled parent drug (Ezetimibe-d4):

  • Improved Accuracy for Metabolite Quantification: this compound will have nearly identical physicochemical properties to the endogenous Ezetimibe phenoxy glucuronide, ensuring it behaves similarly during sample preparation and ionization. This leads to more accurate and precise quantification of the metabolite.

  • Correction for Back-Conversion: In some instances, glucuronide metabolites can be unstable and revert to the parent drug during sample handling and analysis. Using a labeled glucuronide internal standard can help to monitor and correct for such back-conversion.

  • Comprehensive Pharmacokinetic Profiling: For a complete understanding of a drug's disposition, accurate measurement of both the parent drug and its major active metabolites is essential. Employing a dedicated labeled internal standard for the metabolite enhances the reliability of its pharmacokinetic parameters.

While Ezetimibe-d4 is a suitable internal standard for the quantification of the parent drug, this compound is theoretically the superior choice for the accurate quantification of the Ezetimibe phenoxy glucuronide metabolite. For studies requiring the measurement of both parent and metabolite, a combination of both labeled internal standards would provide the most robust and reliable data.

Experimental Protocols

The following are representative experimental protocols for the analysis of Ezetimibe and its glucuronide metabolite in human plasma by LC-MS/MS.

Protocol 1: Determination of Ezetimibe using Ezetimibe-d4 Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of Ezetimibe-d4 internal standard solution (in methanol).
  • Vortex for 30 seconds.
  • Add 1 mL of methyl tert-butyl ether.
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH 4.0) in a gradient or isocratic elution.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode
  • MRM Transitions:
  • Ezetimibe: [M-H]⁻ at m/z 408.1 → 271.1
  • Ezetimibe-d4: [M-H]⁻ at m/z 412.1 → 275.1

Protocol 2: Simultaneous Determination of Ezetimibe and Ezetimibe Phenoxy Glucuronide

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard solution.
  • Precondition a mixed-mode SPE cartridge with methanol followed by water.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with water and then with a low percentage of organic solvent.
  • Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: High-resolution mass spectrometer or triple quadrupole
  • Ionization Mode: ESI Negative
  • MRM Transitions:
  • Ezetimibe: [M-H]⁻ at m/z 408.1 → 271.1
  • Ezetimibe Phenoxy Glucuronide: [M-H]⁻ at m/z 584.2 → 271.1
  • (Proposed) this compound: [M-H]⁻ at m/z 588.2 → 275.1

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Ezetimibe_Metabolism Ezetimibe Ezetimibe Glucuronide Ezetimibe Phenoxy Glucuronide (Active Metabolite) Ezetimibe->Glucuronide Glucuronidation UGT UGT1A1, UGT1A3, UGT2B15 UGT->Ezetimibe

Caption: Metabolic pathway of Ezetimibe to its active glucuronide metabolite.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (this compound) Plasma->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

A Researcher's Guide to Deuterated Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by experimental data and adherence to major regulatory guidelines.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Among SIL-IS, deuterated standards are the most frequently employed due to their cost-effectiveness and the relative ease of incorporating deuterium into a molecule.[3][4] However, their use is not without potential challenges. This guide will explore the advantages and disadvantages of deuterated standards, compare them to other alternatives, and provide insights into best practices for their implementation in alignment with regulatory expectations from the FDA, EMA, and ICH.[5][6][7]

The Role and Ideal Characteristics of an Internal Standard

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. Its primary purpose is to correct for variability during sample processing, such as extraction, injection, and ionization.[3] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[8] Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are considered the most suitable choice because they exhibit nearly identical chemical and physical properties to the analyte.[4][8]

Comparison of Internal Standard Alternatives

The selection of an appropriate internal standard is a critical step in method development. While deuterated standards are a popular choice, other options exist, each with its own set of advantages and disadvantages.

Internal Standard TypeAdvantagesDisadvantagesPrimary Application
Deuterated Standards - Cost-effective compared to ¹³C or ¹⁵N labeling.[3] - High chemical similarity to the analyte.[8] - Generally co-elute with the analyte, compensating for matrix effects.[3][9]- Potential for chromatographic separation from the analyte (isotopic effect).[1][10] - Risk of back-exchange of deuterium atoms with protons from the solvent or matrix.[1][11][12] - Potential for in-source loss of deuterium.[4]Routine quantitative bioanalysis using LC-MS.
¹³C or ¹⁵N Labeled Standards - Lower risk of chromatographic separation from the analyte.[4] - Stable labels with no risk of back-exchange.[4][11] - Considered a more robust choice for certain analytes.[1]- Higher cost of synthesis.[3] - May be more challenging to synthesize.Assays where deuterated standards show limitations (e.g., significant isotopic effects, back-exchange).
Analog Internal Standards - Readily available and often less expensive than SIL-IS. - Can be used when a SIL-IS is not available.[1]- Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency.[1][2] - May not adequately compensate for matrix effects.[2] - May be a metabolite of the drug.[1]Early-stage drug discovery or when a SIL-IS is unavailable.

Experimental Data: Performance Comparison

The choice of internal standard can significantly impact assay performance. The following table summarizes experimental data from a study comparing a deuterated internal standard (SIR-d₃) with an analog internal standard (DMR) for the quantification of Sirolimus.

Performance MetricDeuterated IS (SIR-d₃)Analog IS (DMR)Reference
Inter-patient Assay Imprecision (CV)2.7% - 5.7%7.6% - 9.7%[13]
Conclusion The use of the deuterated internal standard resulted in consistently lower inter-patient variability, indicating improved precision and a better correction for matrix effects.[13]

Key Considerations for Using Deuterated Standards

While deuterated standards are a valuable tool, several factors must be carefully considered during method development and validation to ensure data integrity.

Isotopic Effects

The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, resulting in chromatographic separation of the analyte and the deuterated internal standard.[1][10] This can be problematic if the two compounds elute in a region of variable ion suppression, as they will not experience the same matrix effects, leading to inaccurate quantification.[14][15][16]

Experimental Protocol: Assessing Chromatographic Co-elution

Objective: To verify the co-elution of the analyte and its deuterated internal standard.

Methodology:

  • Prepare a solution containing both the analyte and the deuterated internal standard at a mid-range concentration.

  • Inject the solution onto the LC-MS system using the final chromatographic method.

  • Acquire data by monitoring the mass transitions for both the analyte and the internal standard.

  • Overlay the chromatograms of the analyte and the internal standard.

  • Acceptance Criteria: The retention times of the two peaks should be nearly identical, with the internal standard peak apex falling within a narrow window of the analyte peak apex. The peak shapes should be symmetrical and superimposable.

Stability of the Deuterium Label

A critical consideration is the stability of the deuterium label. Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the surrounding environment (e.g., solvent, biological matrix).[1][11][12] This can lead to the formation of unlabeled analyte from the deuterated internal standard, resulting in an overestimation of the analyte concentration.

Experimental Protocol: Evaluating Label Stability

Objective: To assess the stability of the deuterium label on the internal standard under various conditions.

Methodology:

  • Prepare solutions of the deuterated internal standard in various matrices (e.g., mobile phase, reconstitution solvent, and biological matrix).

  • Incubate the solutions under different conditions that mimic the analytical procedure (e.g., room temperature for 24 hours, 4°C for 72 hours, autosampler temperature for the expected run time).

  • Analyze the samples by LC-MS and monitor for the appearance of the unlabeled analyte's mass transition in the internal standard solution.

  • Acceptance Criteria: The peak area of the unlabeled analyte in the incubated deuterated internal standard solution should be negligible (e.g., less than 0.1% of the deuterated internal standard peak area).

Isotopic Purity

The isotopic purity of the deuterated internal standard is another crucial factor. The presence of a significant amount of unlabeled analyte in the internal standard stock solution can lead to a positive bias in the measurement of low concentration samples.[17]

Experimental Protocol: Determining Isotopic Purity

Objective: To determine the percentage of unlabeled analyte in the deuterated internal standard.

Methodology:

  • Prepare a high-concentration solution of the deuterated internal standard.

  • Analyze the solution by LC-MS, monitoring the mass transitions for both the deuterated internal standard and the unlabeled analyte.

  • Calculate the percentage of the unlabeled analyte by dividing its peak area by the sum of the peak areas of the unlabeled analyte and the deuterated internal standard.

  • Acceptance Criteria: The level of unlabeled analyte should be low enough that it does not interfere with the measurement of the lower limit of quantification (LLOQ). Typically, the contribution of the unlabeled analyte from the internal standard should be less than 5% of the LLOQ response.

Regulatory Perspectives

Regulatory agencies like the FDA, EMA, and the ICH through its M10 guideline, emphasize the importance of a well-characterized and validated bioanalytical method.[5][6][7][18][19][20][21][22] While these guidelines do not mandate the use of a specific type of internal standard, they require that the chosen internal standard is appropriate for the method and that its performance is thoroughly evaluated during method validation.[17][18][23][24] The European Medicines Agency (EMA) has noted that a vast majority of submissions incorporate stable isotope-labeled internal standards.[2]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the typical workflow for bioanalytical method validation and a decision-making process for selecting an appropriate internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Optimization MD2->MD3 MV1 Selectivity & Matrix Effect MD3->MV1 MV2 Calibration Curve MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Stability MV3->MV4 MV5 Dilution Integrity MV4->MV5 SA1 Run Acceptance MV5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2 Internal_Standard_Selection start Start: Need for Internal Standard is_sil_available Is a SIL-IS available? start->is_sil_available is_deuterated_suitable Is deuterated standard suitable? (Consider stability, isotopic effect) is_sil_available->is_deuterated_suitable Yes use_analog Use Analog IS is_sil_available->use_analog No use_deuterated Use Deuterated IS is_deuterated_suitable->use_deuterated Yes use_13C_15N Use ¹³C or ¹⁵N Labeled IS is_deuterated_suitable->use_13C_15N No validate Proceed to Full Method Validation use_deuterated->validate use_13C_15N->validate use_analog->validate

References

A Comparative Guide to the Bioanalytical Performance of Ezetimibe Phenoxy Glucuronide-D4 Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected performance of Ezetimibe phenoxy glucuronide-D4, a critical internal standard in the bioanalysis of the cholesterol-lowering drug Ezetimibe and its primary active metabolite, across three leading mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS). This document synthesizes experimental data from published literature to offer a clear perspective on the strengths and applications of each technology for this specific analytical challenge.

This compound is the deuterium-labeled analog of the major active metabolite of Ezetimibe.[1][2] Its use as an internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of these methods.

Comparative Performance Overview

The following tables summarize the typical quantitative performance parameters for the analysis of Ezetimibe and its glucuronide metabolite using this compound as an internal standard on different mass spectrometry platforms. Data for the Triple Quadrupole platform is derived from published methods, while the performance characteristics for Q-TOF and Orbitrap platforms are extrapolated from comparative studies of small molecule quantification.

Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometers

ParameterEzetimibeEzetimibe Phenoxy GlucuronideThis compound (IS)Reference
Ionization ModeNegative ESINegative ESINegative ESI[3][4]
MRM Transition (m/z)408.4 → 271.0584.5 → 271.0412.1 → 275.1[3][4][5]
Linearity Range0.1 - 20 ng/mL0.5 - 200 ng/mLN/A[3][4]
LLOQ0.1 ng/mL0.5 ng/mLN/A[3][4]
Intra-day Precision (%CV)≤ 8.6%≤ 9.0%N/A[3][4]
Inter-day Precision (%CV)≤ 12.8%≤ 8.7%N/A[3][4]
Accuracy (%RE)-8.2% to 2.7%Not specifiedN/A[5]
Extraction Recovery~80.6% (for total ezetimibe)Not specifiedN/A[5]

Table 2: Expected Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers

ParameterEzetimibeEzetimibe Phenoxy GlucuronideThis compound (IS)Reference
Ionization ModeNegative ESINegative ESINegative ESI[6]
Full Scan Accurate Mass[M-H]⁻[M-H]⁻[M-H]⁻
Expected Mass Accuracy< 5 ppm< 5 ppm< 5 ppm[7]
Expected LLOQ1-5 ng/mL5-25 ng/mLN/A[8][9]
Expected Precision (%CV)< 15%< 15%N/A[8]
Expected Accuracy (%RE)± 15%± 15%N/A[8]
Key AdvantageHigh selectivity due to high resolution, retrospective data analysis[6]

Table 3: Expected Performance on Orbitrap High-Resolution Mass Spectrometers (HRMS)

ParameterEzetimibeEzetimibe Phenoxy GlucuronideThis compound (IS)Reference
Ionization ModeNegative ESINegative ESINegative ESI[1]
Full Scan Accurate Mass[M-H]⁻[M-H]⁻[M-H]⁻
Expected Mass Accuracy< 3 ppm< 3 ppm< 3 ppm[1]
Expected LLOQ0.5-2 ng/mL2-10 ng/mLN/A[1][10]
Expected Precision (%CV)< 15%< 15%N/A[10]
Expected Accuracy (%RE)± 15%± 15%N/A[10]
Key AdvantageHighest mass resolution and accuracy, excellent for complex matrices[1]

Experimental Protocols

The following are representative experimental protocols for the analysis of Ezetimibe and its glucuronide metabolite using this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).

  • Vortex mix the sample.

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution.

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for an extended period (e.g., 10 minutes) to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.[5]

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., Agilent Extend C18, 50 x 2.1 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.08%).[3][4]

  • Flow Rate: 0.2 - 0.8 mL/min.[3][11]

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

Mass Spectrometry (MS) Conditions
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.[3][4][5]

  • Scan Type:

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM).[3][4][5]

    • Q-TOF & Orbitrap: Full Scan with high resolution.

  • Key MRM Transitions (for QqQ):

    • Ezetimibe: m/z 408.4 → 271.0[3][4]

    • Ezetimibe Phenoxy Glucuronide: m/z 584.5 → 271.0[3][4]

    • This compound: m/z 412.1 → 275.1[5]

Visualizations

Metabolic Pathway of Ezetimibe

Ezetimibe Ezetimibe Glucuronide Ezetimibe Phenoxy Glucuronide (Active Metabolite) Ezetimibe->Glucuronide Glucuronidation D4_IS Ezetimibe phenoxy glucuronide-D4 (Internal Standard) Glucuronide->D4_IS Structural Analog

Caption: Metabolic conversion of Ezetimibe to its active glucuronide metabolite.

Typical Bioanalytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Ezetimibe phenoxy glucuronide-D4 (IS) Plasma->Spike Extract Extraction (SPE or LLE) Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Reporting Quant->Report

Caption: A generalized workflow for the bioanalysis of Ezetimibe and its metabolites.

Logical Comparison of Mass Spectrometer Technologies

MS_Tech Mass Spectrometry Platforms QqQ Triple Quadrupole (QqQ) MS_Tech->QqQ QTOF Q-TOF MS_Tech->QTOF Orbitrap Orbitrap MS_Tech->Orbitrap QqQ_Strength Strength: Highest Sensitivity (MRM) QqQ->QqQ_Strength QTOF_Strength Strength: High Selectivity & Speed QTOF->QTOF_Strength Orbitrap_Strength Strength: Unmatched Resolution & Accuracy Orbitrap->Orbitrap_Strength

Caption: Key strengths of different mass spectrometry technologies for quantitative analysis.

References

The Researcher's Edge: A Cost-Benefit Analysis of Ezetimibe Phenoxy Glucuronide-D4 in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and pharmacokinetics, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis. This guide provides a comprehensive cost-benefit analysis of using Ezetimibe phenoxy glucuronide-D4, a deuterated active metabolite of the cholesterol-lowering drug Ezetimibe, as an internal standard in research settings.

Cost Analysis: Deuterated vs. Non-Deuterated Standard

The primary cost associated with utilizing this compound is its purchase price, which is significantly higher than its non-deuterated counterpart. This cost differential is a critical factor for researchers when planning their experimental budgets. The table below provides a clear comparison of the costs for both the deuterated and non-deuterated forms of the Ezetimibe metabolite.

CompoundSupplierQuantityPrice (USD)
This compoundMedChemExpress1 mg$1050[1]
(R,S)-Ezetimibe phenoxy-β-D-glucuronide lithium saltSynthose1 mg$200[2]

Benefit Analysis: The Value of Deuteration in Research

The higher cost of this compound is justified by the significant analytical advantages it offers as a stable isotope-labeled internal standard. These benefits directly translate to more robust, accurate, and reliable experimental data, which is crucial for regulatory submissions and advancing drug development.

Key Benefits of Using this compound:

  • Improved Accuracy and Precision: Deuterated standards co-elute with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte's signal.[3][4] This leads to a significant improvement in the accuracy and precision of quantification.[5]

  • Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer. As a stable isotope-labeled internal standard, this compound experiences the same matrix effects as the non-deuterated analyte, allowing for reliable correction and more accurate results.[4]

  • Enhanced Reliability in Pharmacokinetic Studies: In pharmacokinetic studies, accurate measurement of drug and metabolite concentrations over time is essential. The use of a deuterated internal standard like this compound ensures that the data accurately reflects the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

  • Gold Standard for Bioanalytical Methods: The use of stable isotope-labeled internal standards is widely considered the best practice in quantitative bioanalysis by regulatory agencies and the scientific community.[4]

Performance Comparison: Structural Analogue vs. Stable Isotope-Labeled Internal Standard

Performance MetricThis compound (Stable Isotope-Labeled IS)Ezetimibe phenoxy glucuronide (Structural Analogue IS)
Co-elution with Analyte Nearly identical retention time, ensuring simultaneous analysis.[3]May have different retention times, leading to potential variations in matrix effects.[8]
Correction for Matrix Effects High degree of correction due to identical physicochemical properties.[4]Incomplete correction as ionization efficiency can differ from the analyte.
Accuracy of Quantification High accuracy due to effective compensation for analytical variability.[5]Lower accuracy, as it may not fully account for analyte-specific losses or signal suppression/enhancement.
Precision of Measurement High precision (low coefficient of variation) across analytical runs.[5]Lower precision due to potential for differential behavior during sample processing and analysis.
Reliability in Complex Matrices Highly reliable for analyzing plasma, urine, and other biological samples.Less reliable, with a higher risk of inaccurate results due to matrix interference.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Ezetimibe and its glucuronide metabolite in a biological matrix using a deuterated internal standard. This protocol is a composite based on methodologies described in the scientific literature.[6][9][10]

Objective:

To quantify the concentration of Ezetimibe and Ezetimibe phenoxy glucuronide in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:
  • Ezetimibe and Ezetimibe phenoxy glucuronide analytical standards

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Ezetimibe, Ezetimibe phenoxy glucuronide, and this compound in methanol.

    • Prepare serial dilutions of the analytes in methanol:water (1:1) to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the internal standard (this compound) in methanol:water (1:1).

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution.

    • Vortex mix for 30 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution program.

      • Flow rate: 0.3 mL/min.

      • Injection volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization mode: Electrospray Ionization (ESI), negative mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for Ezetimibe, Ezetimibe phenoxy glucuronide, and this compound.

Visualizations

Mechanism of Action of Ezetimibe

To provide context for the importance of its metabolite, the following diagram illustrates the mechanism of action of the parent drug, Ezetimibe.

Ezetimibe_Mechanism_of_Action Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binds to Enterocyte Intestinal Enterocyte NPC1L1->Enterocyte Mediates uptake into Absorption Cholesterol Absorption Enterocyte->Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Liver Liver Absorption->Liver Cholesterol delivery to Bloodstream Bloodstream (Lower LDL-C) Liver->Bloodstream Reduced cholesterol release into PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Results Plasma Plasma Sample IS_Spike Spike with Ezetimibe phenoxy glucuronide-D4 (IS) Plasma->IS_Spike Extraction Solid Phase Extraction (SPE) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification of Analyte/IS Ratio LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Results Concentration-Time Profile & PK Parameters PK_Analysis->Results

References

Safety Operating Guide

Navigating the Safe Disposal of Ezetimibe Phenoxy Glucuronide-D4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ezetimibe phenoxy glucuronide-D4, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes key safety and handling information derived from safety data sheets (SDS).

ParameterSpecificationSource
Personal Protective Equipment (PPE) Wear self-contained breathing apparatus, surgical gloves, and fire/flame resistant, impervious clothing. Avoid dust formation.[1][2]
First Aid - Eye Contact Wash with plenty of water.[1]
First Aid - Skin Contact Wash with plenty of water.[1]
First Aid - Ingestion Seek medical assistance for gastric lavage.[1]
First Aid - Inhalation Remove to fresh air; provide artificial respiration or oxygen if necessary.[1]
Spill/Leak Response Wash with plenty of water and provide adequate ventilation.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Step-by-Step Disposal Procedure

The disposal of this compound, as with many pharmaceutical compounds, is regulated to prevent environmental contamination. Discharge into the environment must be avoided[2]. The following procedure outlines the necessary steps for its proper disposal, in accordance with general guidelines for pharmaceutical waste.

Step 1: Waste Identification and Classification

Determine if the waste is considered hazardous. While the provided SDS for this compound does not explicitly classify it as hazardous waste, pharmaceutical waste is often subject to stringent disposal regulations[3]. It is best practice to treat it as such in the absence of definitive guidance to the contrary. Regulations from the Environmental Protection Agency (EPA), such as the Resource Conservation and Recovery Act (RCRA), govern the disposal of pharmaceutical waste[4][5].

Step 2: Segregation of Waste

Properly segregate the this compound waste from other laboratory waste streams. Use a designated, clearly labeled, and sealed container for accumulation.

Step 3: Containerization and Labeling

Place the waste in a suitable, closed container to await disposal[2]. The container must be clearly labeled with the chemical name, "this compound," and any appropriate hazard warnings.

Step 4: Arrange for Professional Disposal

Contact a licensed hazardous waste disposal company to collect and manage the disposal of the chemical waste. Most pharmaceutical waste is incinerated at a licensed medical incineration site[5]. Ensure the disposal facility is approved for handling pharmaceutical waste.

Step 5: Documentation

Maintain detailed records of the disposal process, including the quantity of waste, the date of disposal, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Disposal cluster_3 Documentation A Step 1: Identify Waste (Ezetimibe phenoxy glucuronide-D4) B Step 2: Wear Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Step 3: Segregate from other waste streams B->C D Step 4: Place in a labeled, sealed hazardous waste container C->D E Step 5: Store in designated hazardous waste accumulation area D->E F Step 6: Contact licensed hazardous waste disposal vendor E->F G Step 7: Arrange for pickup and incineration F->G H Step 8: Complete waste manifest & log disposal records G->H

This compound Disposal Workflow

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.